Thalidomide-amido-PEG2-NH2 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H23ClN4O7 |
|---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
2-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C19H22N4O7.ClH/c20-6-7-29-8-9-30-10-15(25)21-12-3-1-2-11-16(12)19(28)23(18(11)27)13-4-5-14(24)22-17(13)26;/h1-3,13H,4-10,20H2,(H,21,25)(H,22,24,26);1H |
InChI Key |
RZNSRUSISUGVAE-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Thalidomide-amido-PEG2-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-amido-PEG2-NH2 hydrochloride is a synthetic chemical compound that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that utilize the cell's own protein disposal system to selectively eliminate disease-causing proteins. This molecule incorporates a thalidomide (B1683933) moiety, which recruits the E3 ubiquitin ligase Cereblon (CRBN), connected to a two-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group. The terminal amine allows for the covalent attachment of a ligand that can specifically bind to a target protein of interest. By bringing the target protein in close proximity to the E3 ligase, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.
Chemical Structure and Physicochemical Properties
The chemical structure and key physicochemical properties of this compound are summarized below.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2380273-73-2 | [1][2] |
| Molecular Formula | C₁₉H₂₃ClN₄O₇ | [2] |
| Molecular Weight | 454.86 g/mol | [2] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO. Water solubility is enhanced in the hydrochloride salt form. | [3] |
| Storage | Store at -20°C in a dry, dark environment. | [3] |
Mechanism of Action: PROTAC-Mediated Protein Degradation
This compound functions as the E3 ligase-recruiting component of a PROTAC. The general mechanism of action for a PROTAC utilizing this linker to induce the degradation of a target protein, such as the Bromodomain-containing protein 4 (BRD4), is depicted in the following signaling pathway.
Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.
In this pathway, the PROTAC molecule simultaneously binds to the target protein (BRD4) and the Cereblon E3 ligase, forming a ternary complex. This proximity allows for the transfer of ubiquitin molecules to the target protein. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. The degradation of BRD4, a key transcriptional regulator, leads to the downregulation of its target genes, such as c-MYC, which in turn inhibits cell proliferation and survival, demonstrating the therapeutic potential of this approach in cancer.[1]
Experimental Protocols
Below is a generalized experimental workflow for the characterization and validation of a PROTAC synthesized using this linker.
Caption: Generalized experimental workflow for PROTAC characterization.
Key Experimental Methodologies:
-
PROTAC Synthesis and Characterization: The synthesized PROTAC is purified using techniques like High-Performance Liquid Chromatography (HPLC). The chemical structure and purity are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.
-
Binding Assays: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity of the PROTAC to both the target protein and the E3 ligase.
-
Ternary Complex Formation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method to demonstrate the formation of the ternary complex (Target-PROTAC-E3 Ligase) in vitro.
-
In Vitro Ubiquitination: This assay confirms that the PROTAC can induce the ubiquitination of the target protein in the presence of the E3 ligase, E1 and E2 enzymes, and ubiquitin. The results are typically analyzed by Western blot.
-
Target Degradation in Cells: Cancer cell lines overexpressing the target protein (e.g., BRD4) are treated with the PROTAC. The level of the target protein is then measured over time and at different concentrations using Western blotting or In-Cell Western assays to determine the degradation efficiency (DC50) and kinetics.
-
Analysis of Downstream Effects: The biological consequence of target protein degradation is assessed by measuring the levels of downstream signaling molecules. For BRD4, this would involve quantifying the mRNA and protein levels of c-MYC.
-
Phenotypic Assays: The therapeutic potential of the PROTAC is evaluated by conducting cell-based assays to measure its effect on cell proliferation, viability, and apoptosis.
Conclusion
This compound is a valuable chemical tool for the development of PROTACs that recruit the Cereblon E3 ligase. Its structure allows for the straightforward synthesis of bifunctional molecules capable of inducing the degradation of specific proteins of interest. The ability to harness the ubiquitin-proteasome system for targeted protein degradation opens up new avenues for therapeutic intervention, particularly for targets that have been traditionally considered "undruggable" with conventional small molecule inhibitors. Further research and development of PROTACs utilizing this and similar linkers hold significant promise for the future of medicine.
References
An In-depth Technical Guide to the Discovery and Synthesis of Thalidomide-Based E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The story of thalidomide (B1683933) is one of the most compelling in modern pharmacology, evolving from a notorious teratogen to a cornerstone of targeted protein degradation.[1][2] Initially introduced in the 1950s as a sedative, its devastating side effects led to its withdrawal.[2][3] However, subsequent research uncovered its potent immunomodulatory and anti-cancer properties, leading to its repurposing for treating multiple myeloma.[2][3][4] The pivotal breakthrough in understanding its mechanism of action came in 2010 with the identification of Cereblon (CRBN) as its direct cellular target.[1][3][4][5]
This discovery revealed that CRBN is not merely a passive binding partner but a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[4][5][6][7][8][9] Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide—collectively known as Immunomodulatory Imide Drugs (IMiDs) or Cereblon E3 Ligase Modulators (CELMoDs)—function as "molecular glues."[2][5][] They induce a novel interaction between CRBN and specific "neosubstrates," proteins not normally recognized by this E3 ligase, leading to their ubiquitination and subsequent destruction by the proteasome.[2][4]
This unique mechanism has been harnessed to develop Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs. PROTACs are heterobifunctional molecules that use a thalidomide-based ligand to recruit the CRBN E3 ligase to a specific protein of interest, thereby hijacking the cell's own protein disposal machinery to eliminate disease-causing proteins.[4][][11][12] This guide provides a comprehensive technical overview of the discovery, mechanism, synthesis, and characterization of these critical E3 ligase ligands.
Mechanism of Action: Hijacking the CRL4^CRBN^ Complex
The targeted degradation induced by thalidomide-based ligands is mediated by the CRL4^CRBN^ E3 ubiquitin ligase complex. This multi-protein machine consists of Cullin 4 (CUL4A or CUL4B), the RING-box protein 1 (RBX1 or ROC1), the DNA damage-binding protein 1 (DDB1), and CRBN, which serves as the substrate receptor.[4][5][6][7]
The binding of an IMiD to CRBN is the initiating event. Key features of this interaction include:
-
The Glutarimide Moiety: This part of the drug is essential for binding and inserts into a tri-tryptophan pocket within the thalidomide-binding domain (TBD) of CRBN.[5][13][14]
-
Stereospecificity: The binding is stereospecific, with the (S)-enantiomer of thalidomide exhibiting an approximately 10-fold stronger binding affinity for CRBN compared to the (R)-enantiomer.[4][15]
-
The Phthalimide Moiety: This ring is more solvent-exposed, allowing for chemical modifications. These modifications are critical as they determine which neosubstrates are recruited to the complex.
Upon binding, the drug-CRBN complex presents a new composite surface that recognizes and binds neosubstrates, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), the casein kinase 1α (CK1α), and the developmental protein SALL4.[4][5][6][7][8] This proximity enables the E3 ligase to transfer ubiquitin molecules to the neosubstrate, marking it for degradation by the 26S proteasome.
References
- 1. themarkfoundation.org [themarkfoundation.org]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rcsb.org [rcsb.org]
An In-depth Technical Guide to Thalidomide-amido-PEG2-NH2 Hydrochloride for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as bifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component in the design of effective PROTACs is the linker that connects the target-binding ligand to the E3 ubiquitin ligase recruiter. This technical guide provides a comprehensive overview of Thalidomide-amido-PEG2-NH2 hydrochloride, a widely used building block for the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ligase. This document details its chemical properties, its role in the mechanism of action of PROTACs, and provides key experimental protocols for its application in targeted protein degradation studies.
Introduction to this compound
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide (B1683933) moiety, which is known to bind to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a short polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine. This terminal amine serves as a versatile chemical handle for conjugation to a ligand that binds to a specific protein of interest (POI), thereby forming a PROTAC.
The hydrochloride salt form of this linker generally offers enhanced water solubility and stability, facilitating its use in aqueous buffers for conjugation reactions and subsequent biological assays.[1]
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₂₃ClN₄O₇ |
| Molecular Weight | 454.86 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Mechanism of Action in Targeted Protein Degradation
The thalidomide component of the linker acts as a "molecular glue" that recruits the CRBN E3 ligase.[2] When incorporated into a PROTAC, the molecule can simultaneously bind to both the target protein (via the conjugated POI ligand) and CRBN, forming a ternary complex. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its selective clearance from the cell.
Quantitative Data in PROTAC Development
The efficacy of a PROTAC is determined by several quantitative parameters, including its binding affinity to the target protein and the E3 ligase, and its ability to induce degradation of the target protein. While specific data for PROTACs constructed with this compound will be dependent on the conjugated target ligand, the following tables provide illustrative data for thalidomide-based PROTACs with short PEG linkers to guide researchers in their experimental design and data interpretation.
Table 2: Binding Affinities of Thalidomide and its Analogs to Cereblon (CRBN)
| Compound | Assay Type | Kd (µM) | IC50 (µM) |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | 1.0 | - |
| Thalidomide | Surface Plasmon Resonance (SPR) | 0.16 | - |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 0.1 | - |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 0.3 | - |
Note: The addition of a PEG linker at the 4-position of the phthalimide (B116566) ring is generally considered to have a minimal impact on the direct binding affinity to CRBN.[3]
Table 3: Illustrative Degradation Potency of CRBN-Recruiting PROTACs with Short PEG Linkers
| PROTAC | Target Protein | Cell Line | Linker | DC50 (nM) | Dmax (%) |
| PROTAC A | BRD4 | HeLa | PEG-like | 15 | >95 |
| PROTAC B | BTK | MOLM-14 | PEG-like | 8 | ~90 |
| ZW30441 | METTL3 | MV4-11 | Alkane | 440 | 80 |
| ZW30441 | METTL14 | MV4-11 | Alkane | 130 | 65 |
Data is compiled from various sources and is intended for illustrative purposes. DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are highly dependent on the specific PROTAC, target protein, and cell line used.[2]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of PROTACs utilizing this compound.
PROTAC Synthesis: Conjugation of the Linker to a Target Ligand
This protocol describes a general method for conjugating the primary amine of this compound to a carboxylic acid on a target protein ligand via amide bond formation.
Materials:
-
This compound
-
Target protein ligand with a carboxylic acid functional group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve the target protein ligand (1 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add a solution of this compound (1.1 equivalents) and DIPEA (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the synthesized PROTAC by mass spectrometry and analytical HPLC.
Western Blotting for Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or DMSO vehicle control for a desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples to denature the proteins.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibody against the target protein and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
In-Cell Ubiquitination Assay (Co-Immunoprecipitation)
This protocol is used to confirm that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
MG132 (proteasome inhibitor)
-
Co-immunoprecipitation (Co-IP) lysis buffer
-
Primary antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin for western blotting
Procedure:
-
Cell Treatment: Treat cells with the PROTAC or DMSO, with or without co-treatment with MG132 for a few hours prior to harvesting.
-
Cell Lysis: Lyse the cells with Co-IP lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein, followed by incubation with Protein A/G magnetic beads to pull down the target protein and its interacting partners.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads and analyze them by western blotting using an antibody against ubiquitin. An increase in the ubiquitination signal in the PROTAC-treated samples (especially with MG132 co-treatment) indicates that the PROTAC is inducing the ubiquitination of the target protein.
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs that recruit the CRBN E3 ligase. Its straightforward conjugation chemistry and the well-characterized mechanism of action of its thalidomide warhead make it an attractive choice for researchers in the field of targeted protein degradation. The experimental protocols provided in this guide offer a solid foundation for the synthesis and evaluation of novel PROTACs, enabling the exploration of new therapeutic targets and the development of next-generation protein degraders. While the ultimate success of a PROTAC depends on the interplay between the target ligand, linker, and E3 ligase recruiter, a systematic approach to design and experimental validation, as outlined in this guide, will be crucial for advancing this exciting therapeutic modality.
References
The Linchpin of Targeted Protein Degradation: A Technical Guide to Ternary Complex Formation in PROTACs
For Immediate Release
Shanghai, China – December 10, 2025 – In the rapidly advancing field of targeted protein degradation, the formation of a stable ternary complex—comprising the PROTAC® (Proteolysis Targeting Chimera) molecule, a target protein (Protein of Interest or POI), and an E3 ubiquitin ligase—stands as the cornerstone of therapeutic efficacy. This guide provides an in-depth exploration of the fundamental biophysical principles governing this critical interaction, offering researchers, scientists, and drug development professionals a detailed technical overview of the core concepts, quantitative analysis, and experimental methodologies essential for the rational design of potent and selective protein degraders.
Core Principles of Ternary Complex Formation
PROTACs function as heterobifunctional molecules, acting as a molecular bridge to induce proximity between a target protein and an E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the cell's proteasome. The formation of the [Target Protein]-[PROTAC]-[E3 Ligase] ternary complex is the pivotal event that initiates this cascade.[1] The stability and conformation of this complex are dictated by a delicate interplay of binding affinities, cooperativity, and kinetic parameters.
Binding Equilibria and Cooperativity
The formation of the ternary complex is not a simple linear process but a dynamic equilibrium involving multiple binding and dissociation events between the three components. A key parameter governing the stability of this complex is cooperativity (α) . Cooperativity is a measure of how the binding of the PROTAC to one protein partner influences its affinity for the other.[2][3]
It is defined by the ratio of the binary and ternary dissociation constants (Kd): α = Kd (binary) / Kd (ternary) [2]
-
Positive Cooperativity (α > 1): This occurs when the formation of a binary complex (e.g., PROTAC-E3 Ligase) enhances the binding affinity for the second protein (Target Protein). This is the desired state for potent PROTACs, as it signifies that the ternary complex is more stable than the sum of its individual binary interactions, often due to favorable new protein-protein interactions at the complex interface.[3][4]
-
Negative Cooperativity (α < 1): In this case, the binding of the first protein partner reduces the affinity for the second, leading to a destabilized ternary complex.[3][5]
-
Non-cooperative (α = 1): The binding events are independent of each other.[4]
Strong positive cooperativity is a hallmark of highly efficient degraders like MZ1, which demonstrates significant cooperativity in forming a complex with the E3 ligase VHL and the bromodomain protein BRD4.[5][6]
The "Hook Effect"
A characteristic phenomenon in PROTAC dose-response curves is the "hook effect," where the degradation efficiency decreases at high concentrations of the PROTAC.[7] This occurs because at excessive concentrations, the PROTAC independently saturates both the target protein and the E3 ligase, leading to the formation of unproductive binary complexes ([Target Protein]-[PROTAC] and [PROTAC]-[E3 Ligase]) at the expense of the productive ternary complex.[7] Characterizing the hook effect is crucial for determining the optimal therapeutic window for a PROTAC. Mitigating this effect can sometimes be achieved by designing PROTACs with higher positive cooperativity, which favors the ternary complex even at higher concentrations.[7]
Quantitative Analysis of Ternary Complex Formation
The rational design of PROTACs heavily relies on the quantitative measurement of binding affinities and cooperativity. Biophysical techniques are employed to dissect the thermodynamics and kinetics of both binary and ternary complex formation. The data derived from these experiments are essential for establishing structure-activity relationships (SAR).
Below is a summary of binding and cooperativity data for well-characterized PROTACs.
| PROTAC | Target Protein (POI) | E3 Ligase | Kd (PROTAC-POI) (nM) | Kd (PROTAC-E3) (nM) | Cooperativity (α) | Reference |
| MZ1 | BRD4BD2 | VHL | 4 (ITC) / 1 (SPR) | 66 (ITC) / 29 (SPR) | ~15-20 | [2][8] |
| ACBI1 | SMARCA2 | VHL | Data not specified | Data not specified | 26 | [9][10] |
| PROTAC 1 | SMARCA2 | VHL | Data not specified | Data not specified | 3.2 | [9] |
| MZP-55 | BET Proteins | VHL | Data not specified | Data not specified | < 1 (Negative) | [5] |
| MZP-61 | BET Proteins | VHL | Data not specified | Data not specified | < 1 (Negative) | [5] |
Note: Kd values can vary based on the specific biophysical method used (e.g., ITC vs. SPR).
Experimental Protocols for Characterization
A suite of biophysical assays is available to characterize the formation and stability of the ternary complex. Each technique provides unique insights into the molecular interactions.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
-
Objective: To determine binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) to calculate cooperativity (α).[7]
-
Methodology:
-
Binary Titration 1 (PROTAC into E3 Ligase): The E3 ligase is placed in the ITC sample cell. The PROTAC is loaded into the injection syringe and titrated into the cell in small aliquots. The resulting heat changes are measured to determine the Kd for the [PROTAC]-[E3 Ligase] binary complex.[7]
-
Binary Titration 2 (PROTAC into Target Protein): The experiment is repeated with the target protein in the sample cell to determine the Kd for the [PROTAC]-[Target Protein] binary complex.[7]
-
Ternary Titration: To measure the ternary binding affinity, one of the proteins (e.g., the E3 ligase) is placed in the cell and pre-saturated with the other protein (the target protein). The PROTAC is then titrated from the syringe into this pre-formed binary complex solution.[7] The measured affinity from this experiment is the ternary Kd.
-
Cooperativity Calculation: The cooperativity factor (α) is calculated by dividing the relevant binary Kd by the ternary Kd.[7]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding kinetics (association and dissociation rates) in real-time by detecting changes in the refractive index on a sensor chip surface.[11]
-
Objective: To determine kinetic constants (kon, koff) and binding affinity (Kd) for binary and ternary complexes.[12]
-
Methodology:
-
Immobilization: One of the protein partners, typically the E3 ligase, is immobilized onto the SPR sensor chip surface.[12]
-
Binary Interaction Analysis: A solution containing the PROTAC at various concentrations is flowed over the chip to measure the binding kinetics and affinity of the [PROTAC]-[E3 Ligase] interaction.[13]
-
Ternary Interaction Analysis: To measure ternary complex formation, solutions containing a fixed, near-saturating concentration of the target protein mixed with varying concentrations of the PROTAC are flowed over the E3 ligase-functionalized surface.[2][12] The resulting sensorgrams provide the kinetic parameters for the formation of the [Target Protein]-[PROTAC]-[E3 Ligase] complex.
-
Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary Kd to the ternary Kd.[2]
-
Biolayer Interferometry (BLI)
BLI is another optical, label-free technique for measuring real-time kinetics and affinity of biomolecular interactions. It is particularly useful for detecting protein-protein interactions.[14][15]
-
Objective: To measure the kinetics of ternary complex formation.
-
Methodology:
-
Immobilization: A biotinylated protein (e.g., E3 ligase) is loaded onto a streptavidin-coated biosensor tip.[14][16]
-
Association Step: The loaded biosensor is dipped into wells containing a pre-incubated mixture of the PROTAC and the target protein. The formation of the ternary complex on the sensor tip is measured as a change in the interference pattern.[14]
-
Dissociation Step: The sensor is then moved to a buffer-only well to measure the dissociation rate of the complex.[16]
-
Data Analysis: The resulting curves are fitted to a kinetic model to determine kon, koff, and Kd.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that measures the formation of the ternary complex in solution.[17][18]
-
Objective: To detect and quantify the formation of the ternary complex in a high-throughput format.
-
Methodology:
-
Labeling: The target protein and the E3 ligase are labeled with a FRET donor (e.g., Terbium cryptate) and an acceptor (e.g., d2) fluorophore, respectively, typically via affinity tags (like His-tags or GST-tags).[17]
-
Assay Reaction: The labeled proteins are incubated with varying concentrations of the PROTAC.
-
Signal Detection: If the PROTAC brings the two proteins into close proximity (<10 nm), energy transfer occurs from the excited donor to the acceptor, generating a specific FRET signal that is proportional to the amount of ternary complex formed.[19]
-
Data Analysis: The dose-response curve of the FRET signal versus PROTAC concentration reveals the potency of the PROTAC in inducing complex formation and can also display the hook effect.[17]
-
Conclusion
The formation of the ternary complex is the defining step in the mechanism of action for PROTACs. A deep understanding of the underlying principles of cooperativity, binding kinetics, and the hook effect is paramount for the successful design of next-generation protein degraders. The systematic application of a diverse toolkit of biophysical assays, from ITC and SPR to cellular proximity assays, enables a quantitative and holistic view of ternary complex formation. This data-driven approach allows for the fine-tuning of PROTAC architecture to optimize ternary complex stability and geometry, ultimately leading to the development of more potent, selective, and effective therapeutics.
References
- 1. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 2. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aragen.com [aragen.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 15. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. biomod2016.gitlab.io [biomod2016.gitlab.io]
- 17. pubs.acs.org [pubs.acs.org]
- 18. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safe Handling and Application of Thalidomide-amido-PEG2-NH2 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety, handling, and application of Thalidomide-amido-PEG2-NH2 hydrochloride, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). Given the compound's structural relation to thalidomide (B1683933), a substance with known potent biological activity and significant handling considerations, this document emphasizes rigorous safety protocols and provides a framework for its use in experimental settings.
Compound Identification and Properties
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a two-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group, which is then available for conjugation to a target protein ligand. The hydrochloride salt form often enhances solubility and stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C19H23ClN4O7 | ChemBK[1] |
| Molar Mass | 454.86 g/mol | ChemBK[1] |
| Appearance | Solid Powder | Xcess Biosciences[2] |
| Solubility | Soluble in DMSO | Xcess Biosciences[2] |
Safety and Hazard Information
Table 2: Hazard Information for Thalidomide (Core Moiety)
| Hazard Class | GHS Classification | Precautionary Statements | Source |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed. | Sigma-Aldrich |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. | Sigma-Aldrich |
| Reproductive Toxicity | Category 1A | H360: May damage fertility or the unborn child. | Sigma-Aldrich |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to hematological and neurological systems through prolonged or repeated exposure. | Celgene[3] |
Key Safety Considerations:
-
Teratogenicity: The primary hazard of thalidomide is its ability to cause severe birth defects.[3] All handling of this compound must be conducted with the assumption that it carries a similar risk. Personnel who are pregnant, may become pregnant, or are breastfeeding should not handle this compound.
-
Neuropathy: Peripheral neuropathy is a common side effect of thalidomide.[3] Chronic exposure to thalidomide-containing compounds should be avoided.
-
Thrombotic Events: An increased risk of thrombotic events is associated with thalidomide use.[3]
-
Lack of Data: The toxicological properties of the full molecule, this compound, have not been fully investigated. It should be handled as a substance of unknown but potentially high toxicity.
Handling and Storage Protocols
Given the hazardous nature of the thalidomide core, stringent handling and storage procedures are mandatory.
3.1. Personal Protective Equipment (PPE)
A comprehensive PPE regimen is required at all times when handling this compound. This includes:
-
Gloves: Double gloving with nitrile gloves is recommended. Gloves must be inspected before use and changed frequently, especially if contamination is suspected.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A buttoned lab coat should be worn. For procedures with a high risk of aerosolization, a disposable gown is recommended.
-
Respiratory Protection: For handling the solid compound or when aerosolization is possible, a certified respirator (e.g., N95 or higher) should be used.
3.2. Engineering Controls
-
Ventilation: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Designated Area: A designated area within the laboratory should be established for handling potent compounds like this compound. This area should be clearly marked.
3.3. Storage
Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.
Table 3: Recommended Storage Conditions
| Condition | Temperature | Duration | Source |
| Solid Compound | 2-8°C, Dry | Long-term | ChemBK[1] |
| -20°C, Dry, Dark | 1 year or more | Xcess Biosciences[2] | |
| Stock Solution | 0-4°C | 1 month | Xcess Biosciences[2] |
| -20°C | 1 month | MedchemExpress.com[4] | |
| -80°C | 6 months | MedchemExpress.com[5] |
3.4. Spill and Waste Disposal
-
Spills: In case of a spill, the area should be evacuated and secured. Access should be restricted to personnel with appropriate training and PPE. The spill should be carefully cleaned up using appropriate absorbent materials. All materials used for cleanup should be treated as hazardous waste.
-
Waste Disposal: All waste contaminated with this compound, including empty containers, disposable PPE, and cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Experimental Protocols and Workflows
This compound serves as a linker to be conjugated with a ligand for a specific protein of interest to create a PROTAC. The following is a generalized workflow for its use.
4.1. General Workflow for PROTAC Synthesis
References
Methodological & Application
Application Notes and Protocols for Thalidomide-amido-PEG2-NH2 hydrochloride in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solubility, storage, and application of Thalidomide-amido-PEG2-NH2 hydrochloride, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document includes detailed protocols for the synthesis of a PROTAC using this linker and for the subsequent evaluation of target protein degradation.
Introduction to this compound in PROTAC Technology
This compound is a functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN), equipped with a two-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine. This molecule is a critical component in the synthesis of PROTACs, which are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1]
The thalidomide (B1683933) moiety serves as the E3 ligase-binding element, while the terminal amine provides a reactive handle for conjugation to a ligand that targets a protein of interest (POI). The PEG linker offers a flexible spacer to facilitate the formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase.
Solubility and Storage Conditions
Proper handling and storage of this compound are crucial for maintaining its stability and reactivity.
| Parameter | Recommendation |
| Storage of Solid | Store at -20°C in a dry, dark environment.[2] |
| Stock Solution Storage | Prepare stock solutions in an appropriate solvent (e.g., DMSO) and store in aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[3][4] Avoid repeated freeze-thaw cycles.[5] |
| Solubility | Soluble in DMSO (e.g., 50-125 mg/mL) and water (e.g., 100 mg/mL).[3][5][6] Sonication may be required to aid dissolution.[3][6] For in vivo applications, co-solvents such as PEG300 and Tween 80 can be used.[6] |
Experimental Protocols
Synthesis of a PROTAC via Amide Bond Formation
This protocol describes the synthesis of a PROTAC by forming an amide bond between the primary amine of this compound and a carboxylic acid-functionalized ligand for a protein of interest (POI-COOH).
Materials:
-
This compound
-
POI-COOH (Protein of Interest Ligand with a carboxylic acid handle)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes, methanol)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the POI-COOH (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Coupling Agent Addition: To this solution, add HATU (1.2 equivalents).
-
Base Addition: Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Workflow for the synthesis of a PROTAC via amide coupling.
Evaluation of PROTAC-Induced Protein Degradation by Western Blot
This protocol outlines the steps to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.
Materials:
-
Cell line expressing the protein of interest
-
Synthesized PROTAC (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified duration (e.g., 16-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody for the target protein and the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.[7][8]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
Signaling Pathway
The synthesized PROTAC mediates the degradation of the target protein by hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex.
Caption: Cereblon-mediated protein degradation induced by a PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Thalidomide-O-amido-PEG-C2-NH2 hydrochloride | E3 Ligand | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Characterization of Thalidomide-amido-PEG2-NH2: A Comprehensive Guide
Application Note
This document provides a detailed guide for the analytical characterization of Thalidomide-amido-PEG2-NH2, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This bifunctional molecule incorporates the thalidomide (B1683933) moiety, which recruits the E3 ubiquitin ligase Cereblon (CRBN), connected to a two-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine.[1][2] The terminal amine group serves as a versatile chemical handle for conjugation to a target protein ligand, facilitating the synthesis of PROTACs.[3]
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2][4] The efficacy and physicochemical properties of a PROTAC are significantly influenced by the nature of the linker connecting the target-binding and E3 ligase-binding moieties.[5] Therefore, rigorous analytical characterization of the ligand-linker conjugate, such as Thalidomide-amido-PEG2-NH2, is a critical step in the development of effective protein degraders.
This guide outlines the essential analytical techniques for confirming the identity, purity, and stability of Thalidomide-amido-PEG2-NH2. The primary methods covered are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Detailed experimental protocols are provided to assist researchers in implementing these techniques in their laboratories.
Analytical Techniques and Expected Data
A comprehensive characterization of Thalidomide-amido-PEG2-NH2 involves a suite of analytical methods to confirm its chemical structure and assess its purity. The following table summarizes the key techniques and the expected quantitative data.
| Analytical Technique | Parameter Measured | Expected Results for Thalidomide-amido-PEG2-NH2 |
| ¹H NMR | Chemical Shift (δ) | Characteristic peaks corresponding to the protons of the thalidomide core, the PEG linker, and the terminal amine. |
| Integration | Proportional to the number of protons for each signal. | |
| Coupling Constants (J) | Splitting patterns consistent with the molecular structure. | |
| ¹³C NMR | Chemical Shift (δ) | Resonances for each unique carbon atom in the molecule. |
| HPLC | Purity | ≥95% (as determined by peak area at a specific wavelength, e.g., 254 nm). |
| Retention Time (RT) | A single major peak at a characteristic retention time under specific chromatographic conditions. | |
| Mass Spectrometry (ESI-MS) | Molecular Weight | [M+H]⁺ ion corresponding to the calculated exact mass of the protonated molecule (C₁₉H₂₃N₄O₆⁺). |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. A combination of 1D (¹H and ¹³C) and potentially 2D NMR experiments can provide an unambiguous confirmation of the structure of Thalidomide-amido-PEG2-NH2.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of Thalidomide-amido-PEG2-NH2.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a spectrometer with a minimum field strength of 400 MHz.
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
Set the sample temperature to 25 °C.
-
-
¹H NMR Acquisition:
-
Acquire a 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Set the spectral width to encompass all expected carbon resonances (e.g., 0-200 ppm).
-
-
Data Processing and Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for determining the purity of small molecules and for monitoring reaction progress. A reverse-phase HPLC method is typically employed for compounds like Thalidomide-amido-PEG2-NH2.
Protocol for HPLC Purity Analysis:
-
Sample Preparation:
-
Prepare a stock solution of Thalidomide-amido-PEG2-NH2 in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 254 nm and 280 nm.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample by determining the percentage of the main peak area relative to the total area of all peaks.
-
The retention time of the main peak should be consistent across multiple injections.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound, which provides strong evidence for its identity. Electrospray ionization (ESI) is a common technique for analyzing polar molecules like Thalidomide-amido-PEG2-NH2.
Protocol for ESI-MS Analysis:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a solvent compatible with ESI-MS, such as methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid. The addition of formic acid helps in the formation of protonated molecular ions [M+H]⁺.
-
-
Instrument Parameters (Direct Infusion):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (optimize to minimize in-source fragmentation).
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 300-400 °C.
-
Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 100-1000).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Compare the experimentally observed m/z value with the calculated exact mass of the protonated molecule. The difference should be within a few parts per million (ppm) for high-resolution mass spectrometers.
-
Visualizations
References
Step-by-step guide to synthesizing a PROTAC with a PEG linker
Application Notes and Protocols
Topic: Step-by-Step Guide to Synthesizing a PROTAC® with a PEG Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[][2] These heterobifunctional molecules consist of three essential components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[][3] The formation of a ternary complex (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][5]
The linker is a critical determinant of PROTAC efficacy, influencing the stability of the ternary complex, as well as the molecule's overall physicochemical properties.[6] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, biocompatibility, and synthetic tractability.[2][7] Incorporating a PEG chain can enhance a PROTAC's aqueous solubility and cell permeability, and the length of the PEG linker is a key parameter for optimizing degradation efficiency.[2][8]
These application notes provide a detailed, step-by-step guide for the synthesis, purification, characterization, and functional evaluation of a PROTAC featuring a PEG linker.
Principle of PROTAC-Mediated Protein Degradation
PROTACs act as a bridge between the target POI and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an activated E2 ligase to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the proteasome, while the PROTAC molecule can be recycled to engage another POI.[][5]
Caption: PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.
General Synthetic Strategy
The modular nature of PROTACs allows for their rapid assembly through the sequential conjugation of the POI ligand and E3 ligase ligand to a bifunctional linker.[3] Common synthetic strategies include amide coupling, "click chemistry," and nucleophilic substitution reactions. This guide will focus on a widely used two-step amide coupling approach using a commercially available bifunctional PEG linker, such as a Hydroxy-PEG-acid.
Caption: Modular workflow for the synthesis of a PROTAC using a bifunctional PEG linker.
Detailed Experimental Protocol: Two-Step Synthesis
This protocol outlines the synthesis of a PROTAC using a representative bifunctional linker (e.g., Hydroxy-PEG12-acid) and amine-functionalized POI and E3 ligase ligands.[2]
Step 1: Synthesis of the POI-Linker Intermediate (Amide Coupling)
This step forms an amide bond between the carboxylic acid of the PEG linker and an amine group on the POI ligand.
Materials and Reagents:
-
Amine-functionalized POI ligand (POI-NH2)
-
Hydroxy-PEG-acid linker (e.g., Hydroxy-PEG12-acid)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt
-
Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the Hydroxy-PEG-acid linker (1.1 equivalents) in anhydrous DMF.
-
Add the coupling agent HATU (1.2 equivalents) and the base DIPEA (3.0 equivalents) to the solution. Stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (POI-NH2) is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the POI-linker intermediate (POI-PEG-OH).[2]
Step 2: Synthesis of the Final PROTAC
This step involves activating the terminal hydroxyl group of the intermediate, followed by coupling to the E3 ligase ligand. A common method is to convert the hydroxyl to a better leaving group (e.g., a tosylate) followed by nucleophilic substitution with the amine-containing E3 ligase ligand.
Materials and Reagents:
-
POI-PEG-OH intermediate (from Step 1)
-
p-Toluenesulfonyl chloride (TsCl) or Mesyl chloride (MsCl)
-
Amine-containing E3 ligase ligand (E3-NH2) (e.g., pomalidomide (B1683931) or VHL ligand derivatives)
-
Base: DIPEA or Triethylamine (TEA)
-
Anhydrous solvents: DCM, DMF
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the POI-PEG-OH intermediate (1.0 equivalent) in anhydrous DCM and cool the solution to 0°C.
-
Add TEA (1.5 equivalents), followed by the slow addition of a solution of TsCl (1.2 equivalents) in anhydrous DCM.[2]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by LC-MS for the formation of the tosylated intermediate (POI-PEG-OTs).
-
Once the activation is complete, concentrate the mixture under reduced pressure to remove the DCM and TEA.
-
Dissolve the crude tosylated intermediate in anhydrous DMF.
-
Add the amine-containing E3 ligase ligand (1.5 equivalents) and DIPEA (3.0 equivalents).[2]
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS for the formation of the final PROTAC.
-
Upon completion, the crude reaction mixture can be directly purified by preparative HPLC.
Purification and Characterization Protocol
Purification:
-
Technique: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for final purification.[9]
-
Column: A C18 column is typically used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Procedure:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the crude PROTAC solution.
-
Elute the product using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Collect fractions corresponding to the desired product peak.
-
Combine the pure fractions and lyophilize to obtain the final PROTAC as a solid.[9]
-
Characterization: The structure and purity of the final PROTAC must be confirmed.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure. The resulting spectra should contain peaks corresponding to the POI ligand, the PEG linker, and the E3 ligase ligand.[2]
-
High-Resolution Mass Spectrometry (HRMS): This technique is used to confirm the exact mass of the synthesized PROTAC, which should match the calculated molecular formula.[2]
Data Presentation
Quantitative data from the synthesis and characterization should be clearly summarized.
Table 1: Representative Synthesis Yields and Purity
| Step | Reaction | Typical Yield (%) | Purity by LC-MS (%) |
|---|---|---|---|
| 1 | POI-Linker Intermediate Synthesis | 60 - 80% | >90% |
| 2 | Final PROTAC Synthesis | 30 - 50% | >95% (after HPLC) |
Table 2: Characterization Data Summary
| Analysis | Expected Result |
|---|---|
| ¹H NMR | Peaks corresponding to protons on the POI ligand, PEG linker (characteristic signals at ~3.6 ppm), and E3 ligase ligand. |
| ¹³C NMR | Peaks corresponding to carbons on all three components of the PROTAC molecule. |
| HRMS (ESI+) | [M+H]⁺ ion observed matches the calculated exact mass for the PROTAC's molecular formula within ± 5 ppm. |
Table 3: Example Impact of PEG Linker Length on Protein Degradation Data from literature demonstrates that linker length is critical for degradation efficacy.[10]
| PROTAC Target | Linker (n = PEG units) | DC₅₀ (nM)¹ | Dₘₐₓ (%)² |
| ERα | n = 2 | >1000 | <20 |
| ERα | n = 4 | 50 | >90 |
| ERα | n = 8 | 250 | 75 |
| BRD4 | n = 3 | 15 | >95 |
| BRD4 | n = 5 | 5 | >95 |
| BRD4 | n = 7 | 40 | 80 |
| ¹DC₅₀: Concentration for 50% maximal degradation. | |||
| ²Dₘₐₓ: Maximum percentage of degradation. | |||
| (Note: Data is representative and compiled for illustrative purposes.) |
Experimental Protocols for Functional Evaluation
Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
This assay is the gold standard for confirming that the synthesized PROTAC leads to the degradation of the target POI in a cellular context.[10]
Caption: Standard workflow for assessing PROTAC-mediated protein degradation via Western Blot.
Methodology:
-
Cell Culture and Treatment: Plate a suitable cell line expressing the POI at an appropriate density. Allow cells to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a fixed time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot Analysis:
-
Separate equal amounts of total protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification: Visualize protein bands using a chemiluminescent substrate. Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control to determine the percentage of remaining protein relative to the vehicle control.[10]
Protocol 2: Fluorescence Polarization (FP) for Ternary Complex Formation
FP assays can be used to measure the binary binding affinities of the PROTAC to its targets and to characterize the formation of the ternary complex.[11]
Principle: This assay measures changes in the polarization of fluorescent light. A small, fluorescently labeled ligand (probe) tumbles rapidly in solution, resulting in low polarization. When it binds to a larger protein, its tumbling slows, and polarization increases. A competitive FP assay can determine the binding affinity (Ki) of the unlabeled PROTAC.
Methodology (Competitive Binding):
-
Reagents: A fluorescent probe (e.g., a fluorophore-tagged POI ligand or E3 ligase ligand), purified POI protein, and purified E3 ligase complex (e.g., VCB complex).[11]
-
Binary Binding Assay:
-
In a microplate, combine the fluorescent probe with its target protein (POI or E3 ligase) at fixed concentrations.
-
Add increasing concentrations of the synthesized PROTAC.
-
Incubate to reach equilibrium.
-
Measure fluorescence polarization using a plate reader.
-
The decrease in polarization indicates displacement of the probe by the PROTAC. Data is fitted to determine the IC₅₀, from which the Ki can be calculated.
-
-
Ternary Complex Cooperativity: The assay can be adapted to measure how the presence of one protein partner affects the PROTAC's binding to the other, which is a measure of ternary complex stability and cooperativity.[11]
References
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrr.com [ijcrr.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. precisepeg.com [precisepeg.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Thalidomide-amido-PEG2-NH2 in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-amido-PEG2-NH2 is a crucial bifunctional molecule employed in the vanguard of cancer research, specifically in the development of Proteolysis-Targeting Chimeras (PROTACs). This molecule serves as a prefabricated E3 ligase ligand-linker conjugate. It incorporates the thalidomide (B1683933) scaffold, which is known to bind to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 2-unit polyethylene (B3416737) glycol (PEG) linker that terminates in a primary amine (-NH2) group.[1][2] The terminal amine provides a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest (POI) for degradation.
PROTACs are a revolutionary therapeutic modality designed to hijack the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[3] By bringing a target protein into close proximity with an E3 ligase, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[4] This targeted protein degradation approach offers several advantages over traditional inhibition, including the potential to target "undruggable" proteins and overcome drug resistance.[3][5]
This document provides detailed application notes and protocols for the use of Thalidomide-amido-PEG2-NH2 in the synthesis and evaluation of PROTACs for cancer research.
Core Application: Synthesis of PROTACs for Targeted Protein Degradation
The primary application of Thalidomide-amido-PEG2-NH2 is as a building block for the synthesis of PROTACs. The terminal amine group allows for the formation of a stable amide bond with a carboxylic acid on the target protein ligand. This is a common and robust method for creating the final heterobifunctional PROTAC molecule.
Signaling Pathway of PROTAC Action
The fundamental mechanism of a PROTAC synthesized from Thalidomide-amido-PEG2-NH2 involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. This induced proximity triggers the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, leading to its degradation.
References
Application Notes & Protocols: In Vitro Assays for Evaluating PROTAC Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction to PROTACs and Mechanism of Action
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to harness the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs act catalytically to induce the degradation of a target protein, offering a powerful strategy to address targets previously considered "undruggable".[1][2][4]
A PROTAC molecule consists of three key components: a ligand that binds to the target Protein of Interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] This dual-binding capability allows the PROTAC to act as a molecular bridge, bringing the POI and the E3 ligase into close proximity.[4][5] This proximity facilitates the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which is the crucial first step for the subsequent ubiquitination of the POI.[2][6] The E3 ligase then transfers ubiquitin molecules to the target protein, marking it for recognition and degradation by the 26S proteasome.[1][2][6] After the POI is degraded, the PROTAC is released and can engage another target protein molecule, enabling its catalytic action.[1][6]
A systematic, multi-assay approach is essential to characterize the efficacy and mechanism of action (MoA) of a PROTAC. This involves a cascade of in vitro assays, starting from the confirmation of ternary complex formation to the quantification of final protein degradation and its downstream cellular effects.[7]
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. revvity.com [revvity.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Permeability Assays of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] Thalidomide and its analogs are frequently incorporated into PROTAC design to engage the Cereblon (CRBN) E3 ubiquitin ligase, initiating the degradation cascade.[2] A critical determinant of a PROTAC's efficacy is its ability to traverse the cell membrane to reach its intracellular target. However, the inherent characteristics of PROTACs, such as their high molecular weight and large polar surface area, often pose significant challenges to their cell permeability.[2][3]
These application notes provide a comprehensive guide to assessing the cell permeability of Thalidomide-based PROTACs. We will delve into the principles, detailed protocols, and data interpretation of key permeability assays, namely the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 permeability assay, and cellular uptake assays.
Data Presentation
The following tables summarize quantitative data from various permeability assays for representative PROTACs, with a focus on Thalidomide-based compounds. This data is intended to provide a comparative overview and guide the interpretation of experimental results.
Table 1: PAMPA Permeability Data for Representative PROTACs
| PROTAC ID | Target Ligand | E3 Ligase Ligand | Linker Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |
| PROTAC 1 | BRD4 Ligand | Thalidomide | PEG-based (longer) | 0.48 ± 0.02 | [4][5] |
| PROTAC 2 | BRD4 Ligand | Thalidomide | PEG-based (medium) | 0.18 ± 0.01 | [4][5] |
| PROTAC 3 | BRD4 Ligand | Thalidomide | PEG-based (shorter) | 0.08 ± 0.01 | [4][5] |
| PROTAC A | BET Inhibitor | Pomalidomide | PEG4 | 0.8 ± 0.1 | [2] |
| PROTAC B | Androgen Receptor Ligand | Thalidomide | PEG-like | < 0.1 (BLQ) | [2] |
BLQ: Below Limit of Quantitation. Data is presented as mean ± standard deviation where available.
Table 2: Caco-2 Permeability Data for Representative PROTACs
| PROTAC ID | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Conditions | Reference |
| PROTAC 1 | 0.23 ± 0.04 | 0.17 ± 0.02 | 0.7 | pH 7.4 | [4][5] |
| PROTAC 2 | 0.10 ± 0.01 | 0.08 ± 0.01 | 0.8 | pH 7.4 | [4][5] |
| PROTAC 3 | 0.04 ± 0.01 | 0.03 ± 0.01 | 0.8 | pH 7.4 | [4][5] |
| ARV-110 | 0.1 (approx.) | - | - | Not specified | [6] |
| PROTAC 14 | 1.7 | 14.1 | 8.4 | Not specified | [6] |
Papp (A-B): Apparent permeability from apical to basolateral. Papp (B-A): Apparent permeability from basolateral to apical. Efflux Ratio = Papp (B-A) / Papp (A-B).
Signaling Pathways and Experimental Workflows
To provide a clear understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of Action of a Thalidomide-based PROTAC.
Caption: Factors Influencing PROTAC Cell Permeability.
Caption: Caco-2 Permeability Assay Experimental Workflow.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability. It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
LC-MS/MS for quantification
Procedure:
-
Membrane Coating: Apply 5 µL of the phospholipid solution to the filter of each well in the donor plate. Allow the solvent to evaporate for at least 1 hour in a fume hood.
-
Prepare Acceptor Solution: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Prepare Donor Solution: Dilute the PROTAC stock solution in PBS to a final concentration of 10-50 µM. Ensure the final DMSO concentration is below 1%.
-
Assay Assembly: Carefully place the donor plate onto the acceptor plate.
-
Incubation: Add 200 µL of the PROTAC donor solution to each well of the donor plate. Cover the plate assembly and incubate at room temperature for 4-18 hours in a humidified chamber.
-
Sample Analysis: After incubation, separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Drug]A / [Drug]D_initial)
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
Area = Surface area of the membrane
-
Time = Incubation time
-
[Drug]A = Concentration of PROTAC in the acceptor well
-
[Drug]D_initial = Initial concentration of PROTAC in the donor well
Protocol 2: Caco-2 Permeability Assay
Principle: This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport.[2]
Materials:
-
Caco-2 cells
-
24- or 96-well Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
-
Monolayer Integrity Test: Before the assay, measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be >200 Ω·cm². A post-assay integrity check using Lucifer yellow is also recommended.
-
Assay Preparation: Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS. Pre-incubate the monolayers with HBSS for 30-60 minutes at 37°C.
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A-B) Transport: Add the PROTAC working solution (typically 1-10 µM in HBSS) to the apical chamber and fresh HBSS to the basolateral chamber.
-
Basolateral to Apical (B-A) Transport: Add the PROTAC working solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 1-2 hours.
-
Sample Analysis: At the end of the incubation, collect samples from the receiver chambers. Analyze the concentration of the PROTAC by LC-MS/MS.
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = Rate of permeation of the drug across the cells
-
A = Area of the cell monolayer
-
C0 = Initial concentration of the drug in the donor chamber
Calculate the efflux ratio:
Efflux Ratio = Papp (B-A) / Papp (A-B)
An efflux ratio significantly greater than 2 suggests that the PROTAC is a substrate for active efflux transporters.
Protocol 3: Cellular Uptake Assay using LC-MS/MS
Principle: This assay directly measures the amount of PROTAC that has entered the cells over a specific time period.
Materials:
-
Adherent or suspension cells of interest
-
Cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., methanol/acetonitrile/water mixture)
-
Internal standard for LC-MS/MS
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the exponential growth phase during the experiment.
-
PROTAC Treatment: Treat the cells with the desired concentration of the Thalidomide-based PROTAC for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stopping Uptake: To stop the uptake, rapidly wash the cells three times with ice-cold PBS.
-
Cell Lysis and Extraction: Add the lysis buffer containing an internal standard to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Precipitation: Vortex the samples and incubate at -20°C for at least 30 minutes to precipitate proteins. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Sample Analysis: Collect the supernatant for LC-MS/MS analysis.
-
Protein Quantification: In a parallel set of wells, determine the protein concentration using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
Data Analysis: Quantify the intracellular concentration of the PROTAC using a standard curve. Normalize the amount of PROTAC to the total protein content in each sample. The data can be plotted as intracellular concentration versus time to determine the uptake kinetics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry in PROTAC Drug Development
Analysis of PROTAC Synthesis, Conjugation, and Ternary Complex Formation
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a transformative therapeutic modality that hijacks the body's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2][3] The development of these heterobifunctional molecules, which link a target protein binder to an E3 ligase recruiter, presents unique analytical challenges.[1][4][5] Mass spectrometry (MS) has emerged as an indispensable tool, providing critical insights from the initial characterization of the synthesized PROTAC molecule to the intricate dynamics of the ternary complex crucial for its activity.[6] This application note details protocols for the use of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for PROTAC characterization and Native Mass Spectrometry (nMS) for the analysis of PROTAC-mediated ternary complex formation, offering researchers a guide to accelerate drug discovery and development in this exciting field.[7][8]
Introduction: The Role of MS in PROTAC Development
PROTACs function by inducing proximity between a specific E3 ubiquitin ligase and a protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][9] Unlike traditional inhibitors that require sustained occupancy of a protein's active site, PROTACs act catalytically, enabling the degradation of multiple protein copies with substoichiometric concentrations.[5][10] This event-driven mechanism opens the door to targeting proteins previously considered "undruggable."[3][11]
The success of a PROTAC is contingent on several factors that can be rigorously assessed using mass spectrometry:
-
PROTAC Integrity and Purity: Confirmation of the correct mass and purity of the synthesized heterobifunctional molecule.
-
Binary Interactions: Binding of the PROTAC to the POI and the E3 ligase independently.
-
Ternary Complex Formation: The crucial formation of the POI-PROTAC-E3 ligase complex, which is a prerequisite for ubiquitination.[7][9]
-
Target Degradation: Cellular assays to confirm the PROTAC's efficacy in degrading the target protein, often quantified using MS-based proteomics.[1][2][8]
Native mass spectrometry (nMS) is particularly powerful as it allows the study of non-covalent protein-ligand and protein-protein interactions in a near-native state, providing direct evidence and semi-quantitative analysis of ternary complex formation in a single experiment.[4][5][7] Meanwhile, LC-MS/MS is the gold standard for confirming the identity of the synthesized PROTAC and for pharmacokinetic studies of the molecule and its metabolites.[12][13][14]
Key Methodologies and Protocols
Protocol 1: LC-MS/MS for PROTAC Identity and Purity Assessment
This protocol outlines a general method for confirming the molecular weight and assessing the purity of a newly synthesized PROTAC.
A. Sample Preparation:
-
Prepare a stock solution of the PROTAC compound in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
B. LC-MS/MS Analysis:
-
Inject 1-5 µL of the prepared sample onto the LC-MS/MS system.
-
Perform chromatographic separation using a C18 column.[13][14]
-
The mass spectrometer is operated in positive ion electrospray ionization (ESI) mode, scanning a relevant m/z range to detect the protonated molecule [M+H]⁺ and other adducts or charge states.
-
For structural confirmation, perform tandem MS (MS/MS) on the parent ion to generate a characteristic fragmentation pattern.[10]
C. Data Analysis:
-
Extract the total ion chromatogram (TIC) to assess the number of components in the sample.
-
Generate an extracted ion chromatogram (EIC) for the expected m/z of the PROTAC to confirm its presence and retention time.
-
Deconvolute the mass spectrum to confirm the measured molecular weight matches the theoretical mass.
-
Calculate purity based on the peak area of the PROTAC relative to the total peak area in the chromatogram.
| Parameter | Typical Setting |
| LC System | UPLC™ System (e.g., Waters ACQUITY)[12][15] |
| Column | C18, 2.1 x 50 mm, 1.8 µm[14][15] |
| Mobile Phase A | 0.1% Formic Acid in Water[13][14] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[13][14] |
| Gradient | 5-95% B over several minutes |
| Flow Rate | 0.4 - 0.6 mL/min[12] |
| Column Temp | 40 - 60 °C[12][15] |
| MS System | Tandem Quadrupole or High-Resolution MS (e.g., Q-TOF, Orbitrap) |
| Ionization Mode | ESI Positive |
| Analysis Mode | Full Scan for identity; Multiple Reaction Monitoring (MRM) for quantification[13][14] |
| Collision Energy | Optimized for specific molecule fragmentation |
Table 1: Example LC-MS/MS parameters for PROTAC analysis. These settings should be optimized for each specific PROTAC molecule and analytical system.
Protocol 2: Native MS Analysis of Ternary Complex Formation
This protocol describes the use of native-state mass spectrometry to directly observe the formation of the POI-PROTAC-E3 ligase ternary complex.[7][9]
A. Sample Preparation:
-
Use purified proteins (POI and E3 ligase complex, e.g., VCB). Dialyze or buffer exchange proteins into a volatile buffer suitable for native MS, such as 100-200 mM ammonium (B1175870) acetate.
-
Prepare a stock solution of the PROTAC in 100% DMSO (e.g., 10 mM) and dilute it in the same volatile buffer to working concentrations. Ensure the final DMSO concentration in the sample is low (<1-2%) to avoid disrupting interactions.[7]
-
In a microcentrifuge tube, mix the E3 ligase and POI to a final concentration of 1-5 µM each.[7]
-
Add the PROTAC at varying concentrations (e.g., from substoichiometric to several-fold molar excess) to the protein mixture.
-
Incubate the mixture at room temperature or 4°C for a defined period (e.g., 30 minutes to 2 hours) to allow complex formation.
B. Native MS Analysis:
-
Introduce the sample into the mass spectrometer using a nano-electrospray ionization (nESI) source, which is gentle and preserves non-covalent interactions.[5][7]
-
Use gold-coated borosilicate capillaries for sample loading.
-
Operate the mass spectrometer with settings optimized to preserve large, non-covalent complexes (e.g., higher gas pressures in the ion optics, lower cone/collision voltages).
C. Data Analysis:
-
Acquire spectra over a high m/z range (e.g., 1,000-10,000 m/z) to detect the high-mass ternary complex.
-
Identify the charge state envelopes corresponding to the individual proteins, binary complexes (POI-PROTAC, E3-PROTAC), and the ternary complex (POI-PROTAC-E3).
-
Deconvolute the spectra to determine the experimental masses of all species and confirm their identities.
-
The relative intensity of the ternary complex signal can be used to semi-quantitatively compare the efficacy of different PROTACs in promoting complex formation.[4]
| Parameter | Typical Setting |
| MS System | Q-TOF (e.g., Waters Synapt G2-Si) or Orbitrap instrument[5] |
| Ionization Mode | nano-Electrospray (nESI) Positive[7] |
| Capillary Voltage | 1.2 - 1.8 kV |
| Sampling Cone | 20 - 80 V |
| Source Temperature | 40 - 80 °C |
| Collision Energy (Trap) | 5 - 20 V (Low energy to prevent dissociation) |
| Backing Pressure | 4 - 8 mbar |
| Buffer System | 100-200 mM Ammonium Acetate, pH 6.8-7.4 |
Table 2: Example instrument settings for native MS analysis of protein complexes. Parameters must be carefully tuned to preserve the non-covalent interactions during ionization and transmission.
Data Presentation and Visualization
Quantitative data from MS experiments are crucial for comparing PROTAC candidates.
| PROTAC | Concentration (µM) | Relative Intensity of Ternary Complex | % POI Bound |
| MZ1 | 2.5 | 0.13 | - |
| MZ1 | 5.0 | 0.45 | - |
| MZ1 | 10.0 | 0.81 | - |
| AT1 | 2.5 | 0.13 | - |
| AT1 | 5.0 | 0.38 | - |
| AT1 | 10.0 | 0.65 | - |
| GNE-987 | 5.0 | - | ~45% (to Brd4B2) |
| GNE-987 | 20.0 | - | ~86% (to Brd4B2) |
| Table 3: Exemplary quantitative data derived from native MS experiments, comparing the formation of ternary complexes with different PROTACs (MZ1 vs. AT1) and binary complex formation (GNE-987). Data is illustrative and based on findings from published studies.[4][7][9] |
Visualizing the PROTAC Mechanism and Workflow
Diagrams are essential for illustrating the complex biological processes and experimental procedures involved in PROTAC analysis.
Caption: PROTAC Mechanism of Action.
Caption: Mass Spectrometry Workflows for PROTAC Analysis.
Conclusion
Mass spectrometry is a versatile and powerful technology that is central to the successful development of PROTACs. LC-MS/MS provides essential, high-confidence data on the identity, purity, and metabolic fate of the PROTAC molecule itself.[3][15] Concurrently, native MS offers an unparalleled, direct view of the formation and stoichiometry of the critical ternary complex that drives protein degradation.[4][7][9] By employing the protocols and workflows detailed in this note, researchers can efficiently characterize their molecules, gain deeper mechanistic insights, and ultimately accelerate the journey of novel PROTAC therapeutics from the lab to the clinic.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. mdpi.com [mdpi.com]
- 14. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
Application Notes and Protocols for Specific Protein Targeting Using Thalidomide-amido-PEG2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins.[1]
A key component of many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase. Thalidomide (B1683933) and its derivatives are well-established for their ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] Thalidomide-amido-PEG2-NH2 is a versatile, pre-functionalized building block designed to streamline the synthesis of potent and effective PROTACs. It incorporates the CRBN-recruiting thalidomide moiety linked to a 2-unit polyethylene (B3416737) glycol (PEG) spacer, terminating in a primary amine for convenient conjugation to a target protein ligand. This document provides detailed application notes and protocols for the use of Thalidomide-amido-PEG2-NH2 in the development of novel protein degraders.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The fundamental mechanism of a PROTAC utilizing a thalidomide-based E3 ligase ligand involves the formation of a ternary complex between the target protein of interest (POI), the PROTAC molecule, and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[1] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.[1] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.
Data Presentation: Performance of Thalidomide-Based PROTACs
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key quantitative parameters include:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[1]
-
Dmax: The maximum percentage of protein degradation achieved.[1]
The following table summarizes representative data for thalidomide-based PROTACs targeting various proteins. While specific data for the Thalidomide-amido-PEG2-NH2 linker is not always explicitly detailed in published literature, the provided data for PROTACs with short PEG linkers offers a strong indication of expected performance. The choice of linker length is a critical parameter in PROTAC design, influencing the geometry of the ternary complex and ultimately the degradation efficiency.
| PROTAC Name/ID | Target Protein | E3 Ligase Ligand | Linker Type (if specified) | DC50 | Dmax (%) | Cell Line |
| dBET1 | BRD4 | Pomalidomide | PEG-based | 430 nM (EC50) | >90 | AML cells |
| ARV-825 | BRD4 | Pomalidomide | PEG-based | < 1 nM | >90 | Burkitt's Lymphoma cells |
| Compound 155 | BTK | Thalidomide derivative | Not specified | 7.2 nM | Not specified | Not specified |
| ARV-110 | Androgen Receptor | Thalidomide derivative | Not specified | ~1 nM | >90 | Prostate Cancer cells |
| SHP2 Degrader 11 | SHP2 | Thalidomide | Not specified | 6.02 nM | >90 | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments involved in the development and evaluation of PROTACs using Thalidomide-amido-PEG2-NH2 are provided below.
Protocol 1: Synthesis of a Thalidomide-amido-PEG2-NH2-based PROTAC
This protocol outlines a general procedure for conjugating a protein of interest (POI) ligand to Thalidomide-amido-PEG2-NH2. The specific reaction conditions may need to be optimized based on the chemistry of the POI ligand.
Materials:
-
Thalidomide-amido-PEG2-NH2
-
POI ligand with a reactive functional group (e.g., carboxylic acid, activated ester)
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Dissolution: Dissolve the POI ligand (1 equivalent) and Thalidomide-amido-PEG2-NH2 (1.1 equivalents) in anhydrous DMF.
-
Coupling Agent Addition: Add the amide coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Quenching and Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by reverse-phase HPLC to obtain the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using mass spectrometry and NMR spectroscopy.
Protocol 2: Western Blot for Quantifying Protein Degradation
Western blotting is a standard and widely used technique to quantify the levels of a target protein in cells following PROTAC treatment.[1]
Materials:
-
Cell culture reagents and the cell line of interest
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the target protein
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[1]
Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is used to verify the formation of the POI-PROTAC-CRBN ternary complex, which is the crucial first step in PROTAC-mediated degradation.
Materials:
-
Cell culture reagents and cell line
-
PROTAC and vehicle control
-
Proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein
-
Co-IP lysis buffer
-
Antibody against the target protein or CRBN for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor for a few hours to allow for ternary complex formation without subsequent degradation.
-
Cell Lysis: Lyse the cells in Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or CRBN overnight at 4°C.
-
Bead Incubation: Add Protein A/G agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the presence of all three components of the ternary complex: the target protein, CRBN, and a component of the Cullin-RING ligase complex (e.g., CUL4A). An increased co-precipitation of CRBN with the target protein (or vice versa) in the presence of the PROTAC confirms the formation of the ternary complex.
Conclusion
Thalidomide-amido-PEG2-NH2 is a valuable chemical tool that facilitates the rational design and synthesis of PROTACs for targeted protein degradation. By leveraging the well-characterized interaction between thalidomide and the CRBN E3 ligase, researchers can efficiently develop novel degraders against a wide array of protein targets. The protocols and data presented in this guide provide a solid foundation for the successful application of this technology in both basic research and therapeutic development. Rigorous experimental validation, including the quantification of protein degradation and confirmation of the mechanism of action, is crucial for the advancement of potent and specific protein degraders.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in PROTAC Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance in Proteolysis Targeting Chimera (PROTAC) design.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of PROTACs, and why is it a problem?
A1: Steric hindrance in PROTACs refers to the spatial arrangement of atoms that prevents the effective formation of a stable ternary complex, which consists of the target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase.[1][] This obstruction can arise from bulky chemical groups on the PROTAC or unfavorable protein-protein interactions at the interface of the ternary complex.[1] If the linker connecting the POI and E3 ligase ligands is too short, it can lead to steric clashes, preventing the two proteins from binding simultaneously.[3] Conversely, an excessively long linker might not bring the proteins into close enough proximity for effective ubiquitination.[3] Ultimately, steric hindrance can lead to reduced ternary complex stability, poor degradation efficiency, and a lack of cellular activity.[1][4]
Q2: What are the common indicators that steric hindrance might be negatively impacting my PROTAC's efficacy?
A2: Several experimental observations can suggest that steric hindrance is a problem:
-
Weak or no detectable ternary complex formation in biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET).[1]
-
A significant "hook effect" at high PROTAC concentrations, where the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3 ligase) dominates over the desired ternary complex.[1][5][6]
-
Negative cooperativity (α < 1) , indicating that the binding of one protein partner hinders the binding of the other.[1][6]
-
Poor degradation efficiency (high DC50, low Dmax) in cellular assays, despite good binary binding affinities of the individual ligands to the target protein and the E3 ligase.[1]
-
Discrepancies between in vitro and cellular results , where a compound that shows good binary binding fails to induce degradation in cells.[1]
Q3: How does the PROTAC linker's design influence steric hindrance?
A3: The linker is a critical component in mitigating steric hindrance and plays a crucial role in the stability and geometry of the ternary complex.[1][5][7] Key aspects of linker design include:
-
Length: The linker must be long enough to span the distance between the POI and the E3 ligase without causing steric clashes, but not so long that it fails to bring them into productive proximity.[3][8][9] The optimal length is system-dependent and often requires empirical testing of a library of linkers with varying lengths.[7][8][]
-
Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties, such as solubility and cell permeability.[5][11][] Common linker compositions include polyethylene (B3416737) glycol (PEG) chains to enhance solubility and more rigid alkyl or heterocyclic moieties to reduce conformational flexibility.[5][13]
-
Attachment Points: The points at which the linker connects to the POI and E3 ligase ligands (the "exit vectors") are crucial for determining the relative orientation of the two proteins in the ternary complex.[1][3] Altering the attachment points can alleviate steric clashes and promote favorable protein-protein interactions.[1]
Troubleshooting Guides
Problem 1: Low or No Ternary Complex Formation Detected
Possible Cause: Steric clashes are preventing the association of the three components.
Troubleshooting Steps:
-
Modify Linker Length: Synthesize and test a series of PROTACs with varying linker lengths (e.g., PEG or alkyl chains of different lengths).[3][7][] This is often the first and most effective step.
-
Alter Linker Attachment Points: Change the position where the linker is attached to either the target-binding ligand or the E3 ligase ligand to explore different exit vectors and relative orientations of the recruited proteins.[1][3]
-
Change Linker Composition: Introduce more rigid or flexible elements into the linker to influence the conformational freedom of the PROTAC.[][3]
-
Computational Modeling: Utilize molecular docking and modeling to predict the ternary complex structure and identify potential steric clashes, which can guide the rational design of new PROTACs.[1][][14][15][16]
Problem 2: High "Hook Effect" Observed in Cellular Assays
Possible Cause: At high concentrations, the PROTAC is forming more non-productive binary complexes than productive ternary complexes, which can be exacerbated by poor cooperativity due to steric hindrance.[1][5][6]
Troubleshooting Steps:
-
Improve Cooperativity: The hook effect can be mitigated by enhancing the positive cooperativity of the ternary complex.[1][6] This means the interaction between the two proteins stabilizes the binding of the PROTAC. Strategies to improve cooperativity often involve optimizing the linker to promote favorable protein-protein interactions.
-
Perform a Wide Dose-Response Experiment: Test the PROTAC over a broad concentration range to confirm the bell-shaped curve characteristic of the hook effect.[5]
-
Biophysical Assays: Use techniques like SPR or ITC to measure the cooperativity factor (α). A value greater than 1 indicates positive cooperativity.[1][17]
Problem 3: Good Binary Affinity but Poor Cellular Degradation
Possible Cause: The PROTAC can bind to both the POI and the E3 ligase individually, but steric hindrance prevents the formation of a productive ternary complex within the cell.
Troubleshooting Steps:
-
Evaluate Ternary Complex Formation Directly: Use cellular assays like NanoBRET/BRET or co-immunoprecipitation to assess ternary complex formation in a cellular environment.[18]
-
Assess Cell Permeability: PROTACs are large molecules and may have poor cell permeability.[5][18] Use assays like the Caco-2 permeability assay to evaluate this.[11][18]
-
Re-evaluate Linker Design: As with low ternary complex formation, systematically modify the linker's length, composition, and attachment points.[1][3][7]
-
Consider an Alternative E3 Ligase: The chosen E3 ligase may not be optimally compatible with the target protein, leading to steric clashes.[7][19][20][21] If possible, design PROTACs that recruit a different E3 ligase (e.g., switch from VHL to CRBN).[7][19]
Quantitative Data Summary
When troubleshooting steric hindrance, it is crucial to quantitatively measure the impact of modifications. The following table summarizes key parameters to measure.
| Parameter | Description | Desirable Value | Measurement Techniques |
| Binary Affinity (Kd) | The dissociation constant for the PROTAC binding to the POI or E3 ligase alone. | Low nM to µM | ITC, SPR, FP[11][22] |
| Ternary Complex Affinity (Kd) | The dissociation constant for the formation of the ternary complex. A low Kd value indicates a stable ternary complex.[1] | Lower than binary Kd | ITC, SPR[1] |
| Cooperativity (α) | A measure of how the binding of one protein affects the binding of the other. It is the ratio of the binary to ternary complex binding affinities. | α > 1 (Positive cooperativity) is generally desirable as it indicates the protein-protein interactions stabilize the complex.[1][6] | Calculated from ITC or SPR data[1][23] |
| DC50 | The concentration of PROTAC that results in 50% degradation of the target protein. | Low nM | Western Blot, In-Cell ELISA[24] |
| Dmax | The maximum percentage of target protein degradation achieved. | > 80% | Western Blot, In-Cell ELISA |
Key Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful technique for measuring the kinetics and affinity of binary and ternary complex formation in real-time.[22][23]
Methodology:
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the SPR sensor chip surface.[23]
-
Binary Interaction Analysis: Flow the PROTAC over the immobilized protein to measure the binary binding affinity (Kd).[23]
-
Ternary Complex Analysis: In a separate experiment, inject the PROTAC mixed with a near-saturating concentration of the target protein (POI) over the immobilized E3 ligase.[23] The resulting binding curve represents the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (Kd) for both binary and ternary interactions. The cooperativity factor (α) can then be calculated as the ratio of the binary Kd to the ternary Kd.[6]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[22][25]
Methodology:
-
Binary Titration: Place one protein (e.g., E3 ligase) in the sample cell and titrate in the PROTAC from the syringe to determine the binary binding parameters.
-
Ternary Titration: To measure ternary complex formation, place the E3 ligase in the cell and titrate in a pre-mixed solution of the PROTAC and the target protein.[25][26]
-
Data Analysis: Fit the resulting thermograms to a suitable binding model to extract the thermodynamic parameters for both binary and ternary complex formation. This allows for the calculation of the cooperativity factor.
Western Blot for Cellular Protein Degradation
Western blotting is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Methodology:
-
Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin). Then, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein levels to the loading control and compare to the vehicle-treated control to determine the percentage of degradation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. precisepeg.com [precisepeg.com]
- 15. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 21. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 22. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 23. charnwooddiscovery.com [charnwooddiscovery.com]
- 24. researchgate.net [researchgate.net]
- 25. jove.com [jove.com]
- 26. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of PROTACs with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using polyethylene (B3416737) glycol (PEG) linkers to enhance the cell permeability of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My new PROTAC with a PEG linker shows poor degradation of the target protein. How can I determine if low cell permeability is the problem?
A1: Low degradation efficiency is a common issue that can stem from multiple factors.[1] A systematic approach is required to pinpoint the cause.[2][3] Poor cell permeability is a primary suspect for PROTACs due to their high molecular weight and tendency to fall outside the "Rule of 5".[4][5][6]
To troubleshoot, follow this logical workflow:
-
Confirm Target Engagement in Cells: Before assessing permeability, ensure the PROTAC can bind its intended target within the cellular environment. A common method for this is the Cellular Thermal Shift Assay (CETSA).[2] Successful binding will stabilize the target protein, altering its melting curve.[2]
-
Assess Cell Permeability: If target engagement is confirmed, directly measure the PROTAC's ability to cross the cell membrane. Standard assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell assay for a more comprehensive view including active transport are recommended.[7][][9]
-
Investigate Ternary Complex Formation: If permeability is adequate, the issue might be the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase).[3] Biophysical assays like TR-FRET or co-immunoprecipitation (Co-IP) can validate complex formation.[2][3]
-
Check for Ubiquitination: The ternary complex must be in a productive conformation for the E3 ligase to ubiquitinate the target. An in-cell ubiquitination assay can confirm this step. This typically involves immunoprecipitating the target protein and then performing a Western blot for ubiquitin.[2][3]
Below is a troubleshooting workflow to guide your investigation.
Q2: How does the length of a PEG linker impact the cell permeability of a PROTAC?
A2: The relationship between PEG linker length and cell permeability is not linear and requires careful optimization for each specific PROTAC system.[10]
-
Too Short: Very short linkers may not provide enough flexibility for the PROTAC to adopt the folded, compact conformation needed to shield its polar surface area and pass through the cell membrane.[11] Shorter linkers can also lead to steric clashes that prevent the formation of a stable ternary complex.[12]
-
Optimal Length: An optimal PEG linker length can facilitate the formation of intramolecular hydrogen bonds (IMHBs).[13][14] This allows the PROTAC to act like a "molecular chameleon," adopting a more compact, less polar conformation in the apolar environment of the cell membrane, which enhances permeability.[4][15]
-
Too Long: Excessively long and flexible PEG linkers can increase the molecule's polarity and size, which may ultimately decrease passive diffusion across the cell membrane.[16] While flexibility can be beneficial, excessive conformational changes can also destabilize the ternary complex.[17]
Studies have shown that permeability can decrease when PEG linker length is increased. For example, adding just one or two PEG units to a linker has been shown to reduce compound permeability by half in certain series.[16]
Q3: My PROTAC's permeability is low. Besides changing PEG length, what other linker modifications can I make?
A3: Several strategies beyond simply altering PEG length can improve cell permeability:
-
Replace Amide Bonds: Amide bonds contribute to the polar surface area and can be a liability for permeability. Replacing an amide with a less polar ester has been shown to be a highly effective strategy to improve PROTAC permeability.[18]
-
Incorporate Rigid/Cyclic Moieties: Replacing a portion of the flexible PEG chain with rigid elements like piperazine, piperidine, or phenyl rings can improve permeability.[7][13][19] These structures can help "pre-organize" the PROTAC into a conformation that is more favorable for cell entry.[11][19]
-
Alkane vs. PEG: While PEG linkers can promote folded conformations, in some cases, replacing a PEG linker with a more lipophilic alkyl linker can increase permeability, provided the overall lipophilicity stays within a drug-like range.[15] However, this is context-dependent, as one study found an alkyl-linked PROTAC to be less permeable than its PEG counterpart, suggesting the ether oxygens in the PEG linker were crucial for forming permeability-enhancing intramolecular hydrogen bonds.[14][16]
Q4: What is the "chameleon effect" and how does a PEG linker facilitate it?
A4: The "chameleon effect" describes the ability of a PROTAC to dynamically change its conformation in response to its environment.[4] In a polar, aqueous environment (like the extracellular space), the PROTAC may adopt an extended conformation. However, to cross the non-polar lipid bilayer of the cell membrane, it can fold into a more compact structure.
PEG linkers can facilitate this process by:
-
Flexibility: The inherent flexibility of the PEG chain allows the molecule to bend and fold.[15]
-
Intramolecular Hydrogen Bonds (IMHBs): The ether oxygens within the PEG linker can act as hydrogen bond acceptors.[14] These can form IMHBs with hydrogen bond donors elsewhere on the PROTAC molecule, effectively shielding polar groups from the non-polar environment of the cell membrane.[14] This reduction in the solvent-accessible polar surface area is correlated with higher cell permeability.[15][20]
Quantitative Data Summary
Optimizing a PROTAC's linker requires balancing multiple physicochemical properties. The following tables summarize hypothetical but representative data illustrating the impact of PEG linker modifications on key parameters.
Table 1: Effect of PEG Linker Length on Permeability and Degradation
| PROTAC Variant | Linker Composition | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Degradation Potency (DC₅₀, nM) | cLogP |
|---|---|---|---|---|
| PROTAC-A1 | Alkyl (8 atoms) | 0.8 | 75 | 4.5 |
| PROTAC-A2 | PEG-2 | 1.5 | 50 | 4.1 |
| PROTAC-A3 | PEG-4 | 2.2 | 25 | 3.8 |
| PROTAC-A4 | PEG-8 | 1.1 | 60 | 3.2 |
| PROTAC-A5 | PEG-12 | 0.5 | 150 | 2.7 |
This table illustrates that an optimal PEG linker length (e.g., PEG-4) can exist, balancing improved permeability and potent degradation. Both shorter and longer linkers can result in diminished performance.[10][16][21]
Table 2: Effect of Linker Composition on Permeability
| PROTAC Variant | Linker Composition | Key Feature | Apparent Permeability (Papp, 10⁻⁶ cm/s) | H-Bond Donors |
|---|---|---|---|---|
| PROTAC-B1 | PEG-4 with Amide | Standard | 1.8 | 5 |
| PROTAC-B2 | PEG-4 with Ester | Amide-to-Ester Swap | 3.5 | 4 |
| PROTAC-B3 | PEG-2-phenyl-PEG-1 | Phenyl Ring | 2.9 | 5 |
| PROTAC-B4 | PEG-2-piperazine-PEG-1 | Piperazine Ring | 2.5 | 5 |
This table highlights strategies to improve permeability. Replacing an amide with an ester can significantly boost permeability by reducing hydrogen bond donors.[18] Incorporating rigid structures can also offer improvements over a standard flexible chain.[7][13]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to evaluate the passive permeability of a compound across an artificial lipid membrane, mimicking the cell membrane.[7][22]
Materials:
-
PAMPA plate (e.g., 96-well format with a donor plate and an acceptor plate separated by a microfilter coated with lipids).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test PROTAC compound and control compounds (high and low permeability).
-
LC-MS/MS system for analysis.
Methodology:
-
Prepare Donor Solution: Dissolve the PROTAC compound in PBS (often with a small percentage of DMSO, e.g., <1%) to a final concentration of 10-50 µM.
-
Prepare Acceptor Plate: Add fresh PBS to each well of the acceptor plate.
-
Coat Membrane: Apply the lipid solution (e.g., 2% w/v lecithin (B1663433) in dodecane) to the filter of the donor plate and allow it to impregnate for 5-10 minutes.
-
Start Assay: Carefully place the donor plate on top of the acceptor plate. Add the donor solution containing the PROTAC to the donor wells.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours, covered to prevent evaporation.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Analyze the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculate Permeability (Pe): The effective permeability is calculated using an established formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.
Protocol 2: Caco-2 Cell Permeability Assay
This assay uses a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form tight junctions and express transporters, providing a more biologically relevant model of intestinal absorption.[7][23]
Materials:
-
Caco-2 cells.
-
Transwell inserts (e.g., 24-well or 96-well format).
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Lucifer Yellow dye for monolayer integrity check.
-
LC-MS/MS system.
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at a high density.
-
Differentiation: Culture the cells for 21 days to allow them to differentiate and form a confluent monolayer with functional tight junctions.
-
Monolayer Integrity Test: Before the assay, measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity. A TEER value >300 Ω·cm² is typically acceptable.
-
Prepare for Transport: Wash the cell monolayers with pre-warmed transport buffer (HBSS) and equilibrate for 30 minutes at 37°C.
-
Apical-to-Basolateral (A-to-B) Transport:
-
Add the PROTAC solution (in transport buffer) to the apical (donor) side of the Transwell.
-
Add fresh transport buffer to the basolateral (acceptor) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh buffer.
-
-
Basolateral-to-Apical (B-to-A) Transport: Perform the reverse experiment to assess active efflux. Add the PROTAC to the basolateral side and sample from the apical side.
-
Quantification: Analyze the concentration of the PROTAC in all collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value for both A-to-B and B-to-A directions. The efflux ratio (Papp B-to-A / Papp A-to-B) can then be determined. An efflux ratio >2 suggests the PROTAC is a substrate for active efflux transporters.[23]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. tandfonline.com [tandfonline.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. precisepeg.com [precisepeg.com]
- 12. escholarship.org [escholarship.org]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scispace.com [scispace.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. aragen.com [aragen.com]
Technical Support Center: Addressing Off-Target Effects of Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate and understand the off-target effects of these powerful molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of thalidomide-based PROTACs?
A1: The main off-target effects of thalidomide-based PROTACs arise from the inherent activity of the thalidomide-derived E3 ligase ligand. This ligand binds to the Cereblon (CRBN) E3 ubiquitin ligase, and this complex can recruit and degrade proteins other than the intended target. These unintendedly degraded proteins are known as "neosubstrates."[1] Prominent examples of neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), Casein Kinase 1α (CK1α), SALL4, and various zinc finger proteins (ZFPs).[1][2] Degradation of these neosubstrates can lead to unintended biological consequences, such as immunomodulatory effects, toxicity, and teratogenicity.[1][3]
Q2: How can I rationally design my thalidomide-based PROTAC to minimize off-target effects?
A2: Several design strategies can be employed to enhance the selectivity of your PROTAC:
-
Modification of the Thalidomide (B1683933) Moiety: Introducing chemical modifications to the phthalimide (B116566) ring of the thalidomide ligand can disrupt the binding interface required for neosubstrate recruitment while preserving the interaction with CRBN. For instance, substitutions at the C5 position of the phthalimide ring have been shown to reduce the degradation of off-target zinc finger proteins.[4][5]
-
Linker Optimization: The length, composition, and attachment point of the linker connecting the thalidomide ligand to the target-binding warhead are critical. Optimizing the linker can influence the geometry and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), favoring the on-target interaction over off-target neosubstrate recruitment.[1][2] Studies have shown a non-linear relationship between linker length and degradation efficiency, emphasizing the need for empirical optimization for each target-ligand pair.
-
Warhead Selection: Utilizing a highly selective "warhead" that binds to your protein of interest (POI) with high affinity can contribute to the overall selectivity of the PROTAC.
Q3: What are the key experimental methods to assess the off-target effects of my PROTAC?
A3: A multi-pronged approach is essential for a comprehensive evaluation of off-target protein degradation:
-
Global Proteomics: Unbiased, mass spectrometry-based proteomics is the gold standard for identifying and quantifying unintended protein degradation across the entire proteome.[6] Techniques like Tandem Mass Tag (TMT) or iTRAQ labeling followed by liquid chromatography-mass spectrometry (LC-MS/MS) allow for the precise measurement of changes in protein abundance upon PROTAC treatment.[7]
-
Targeted Proteomics: Methods like Western Blotting and Selected Reaction Monitoring (SRM) are used to validate the degradation of specific off-target candidates identified from global proteomics with higher sensitivity.[1][2]
-
Cellular Thermal Shift Assay (CETSA): This method assesses the engagement of the PROTAC with both its intended target and potential off-targets in a cellular context by measuring changes in protein thermal stability upon ligand binding.[8][9][10]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Problem 1: My global proteomics data reveals the degradation of several unexpected proteins in addition to my target.
-
Possible Cause: These unexpected degraded proteins are likely off-target effects, potentially neosubstrates of the thalidomide-CRBN complex or proteins degraded due to promiscuous binding of your target ligand.[1][2]
-
Troubleshooting Steps:
-
Cross-reference with known neosubstrates: Compare your list of degraded proteins with known thalidomide neosubstrates (e.g., IKZF1, IKZF3, CK1α, SALL4, ZFPs).[2]
-
Perform dose-response and time-course experiments: Analyze the degradation of both your target and the off-target proteins at various PROTAC concentrations and time points. This can help distinguish direct from indirect effects.[2]
-
Synthesize a negative control PROTAC: Create a PROTAC with an inactive enantiomer of the target-binding ligand or a version that cannot bind the target. If off-target degradation persists, it is likely mediated by the thalidomide moiety.[2]
-
Employ targeted proteomics: Use methods like Western Blotting or SRM to validate the degradation of the most concerning off-target candidates with higher sensitivity.[2]
-
Re-design the PROTAC: If off-target degradation is significant, consider redesigning the PROTAC using the strategies outlined in FAQ Q2, such as modifying the thalidomide moiety or changing the linker attachment point.[2]
-
Problem 2: My PROTAC shows potent degradation of my target protein but also significant cellular toxicity.
-
Possible Cause: The observed toxicity could be due to on-target toxicity (the degradation of the target protein is inherently toxic) or off-target toxicity (degradation of essential proteins).
-
Troubleshooting Steps:
-
Evaluate the function of degraded off-targets: Research the biological roles of the off-target proteins identified in your proteomics experiments. Degradation of proteins involved in essential cellular processes is a likely cause of toxicity.
-
CRISPR knockout of the target protein: Use CRISPR-Cas9 to knock out the gene encoding your target protein. If the toxicity is still observed with the PROTAC in the knockout cells, it confirms an off-target mechanism.
-
Rescue experiments: If a specific off-target is suspected to cause toxicity, attempt to rescue the phenotype by overexpressing a degradation-resistant mutant of that off-target protein.
-
Structure-Activity Relationship (SAR) studies: Synthesize and test a series of PROTAC analogs with modifications aimed at reducing off-target effects. Correlate the reduction in off-target degradation with a decrease in cellular toxicity.
-
Data Presentation
Table 1: Hypothetical Quantitative Data for a Thalidomide-O-PEG5-Acid PROTAC Targeting BRD4
| Protein | Function | DC50 (nM) | Dmax (%) | Notes |
| On-Target | ||||
| BRD4 | Epigenetic Reader | 15 | >95 | Potent and complete degradation. |
| Known Off-Target Neosubstrates | ||||
| IKZF1 | Transcription Factor | 150 | 85 | Moderate degradation at higher concentrations. |
| IKZF3 | Transcription Factor | 200 | 80 | Moderate degradation at higher concentrations. |
| CK1α | Kinase | >1000 | <20 | Minimal degradation observed. |
| SALL4 | Transcription Factor | >1000 | <10 | Negligible degradation. |
| Newly Identified Off-Targets (from Proteomics) | ||||
| ZFP91 | Zinc Finger Protein | 500 | 60 | Potential off-target of concern. |
| Protein X | Metabolic Enzyme | >2000 | <5 | Not a significant off-target. |
Table 2: Comparative Analysis of BRD4 PROTAC Degradation Efficiency
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line(s) | DC50 | Dmax |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM | Not Reported |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM | Complete at 100 nM |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported |
Experimental Protocols
Protocol 1: Western Blotting for Target and Off-Target Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC and analyzing protein levels via Western blot.[1][11]
Materials and Reagents:
-
Cell line expressing the target and off-target proteins
-
Thalidomide-based PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against the target protein, off-target protein(s), and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and incubate on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST and add ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target and off-target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control and determine DC50 and Dmax values.
-
Protocol 2: Sample Preparation for Global Proteomics Analysis (TMT-based)
This protocol outlines the steps for preparing cell lysates for mass spectrometry-based quantitative proteomics.[4][7]
Materials and Reagents:
-
Cell line of interest
-
Thalidomide-based PROTAC and vehicle control (DMSO)
-
Lysis buffer with protease and phosphatase inhibitors
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Tandem Mass Tag (TMT) labeling reagents
-
Solvents for mass spectrometry (e.g., acetonitrile, formic acid)
Methodology:
-
Cell Culture and Treatment:
-
Culture and treat cells with the PROTAC (at a concentration that gives significant on-target degradation, e.g., 5x DC50) and a vehicle control.
-
-
Cell Lysis and Protein Digestion:
-
Lyse the cells and quantify the protein concentration.
-
Reduce the proteins with DTT, alkylate with IAA, and digest into peptides using trypsin.
-
-
TMT Labeling:
-
Label the peptides from each condition with a different TMT isobaric tag according to the manufacturer's protocol.
-
Combine the labeled peptide samples.
-
-
Mass Spectrometry Analysis:
-
Analyze the labeled peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to process the raw mass spectrometry data.
-
Identify and quantify the relative abundance of proteins across the different treatment conditions.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated in response to the PROTAC treatment.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (Open Access) Impact of linker length on the activity of PROTACs (2011) | Kedra Cyrus | 126 Citations [scispace.com]
- 9. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
How to improve the yield of PROTAC synthesis reactions
Welcome to the technical support center for Proteolysis Targeting Chimera (PROTAC) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and improve the yield and efficiency of their synthetic reactions.
Troubleshooting Guide
This guide addresses specific issues encountered during PROTAC synthesis in a question-and-answer format.
Q1: My final coupling reaction yield is extremely low. What should I investigate first?
A low yield in the final, crucial coupling step can be frustrating. A systematic evaluation is the key to identifying the root cause.
Systematic Troubleshooting Steps:
-
Verify Starting Material Integrity : Before blaming the reaction, confirm the quality of your inputs.
-
Purity : Analyze the purity of your warhead (POI ligand), E3 ligase ligand, and linker fragments by LC-MS and NMR. Impurities can interfere with the reaction.[1]
-
Salt Formation : If an amine-containing fragment was purified using trifluoroacetic acid (TFA) (e.g., after a Boc-deprotection step), it likely exists as a TFA salt. The protonated amine is not nucleophilic and will not react.[1] Solution : Neutralize the salt by adding an extra equivalent of a non-nucleophilic base like DIPEA or by performing a basic aqueous wash before the reaction.
-
Degradation : Ensure the linker and other precursors have not degraded during storage.[1]
-
-
Evaluate Reaction Conditions : The choice of reagents, solvent, and temperature is critical for success.
-
Coupling Reagents : For amide bond formation, HATU with a base like DIPEA is a common choice.[1][2] If this fails, the reagents may be old or inappropriate for your specific substrates. Consider using fresh reagents or alternative coupling agents.
-
Solvent : Dichloromethane (DCM) and dimethylformamide (DMF) are standard solvents. However, for challenging couplings with poor solubility, N-Methyl-2-pyrrolidone (NMP) has been shown to significantly improve conversion rates.[1]
-
Stoichiometry : Ensure you are using the correct stoichiometry. Typically, a slight excess (1.1-1.2 equivalents) of the coupling reagent and base is used.
-
-
Investigate Alternative Coupling Chemistries : If standard amide coupling is inefficient, consider a different ligation strategy.
Q2: I'm observing multiple side products in my reaction mixture. What are common side reactions and how can I minimize them?
Side reactions compete with your desired transformation, consuming starting materials and complicating purification.
Common Side Reactions and Solutions:
-
Disulfide Bond Formation : If your PROTAC or one of its precursors contains a free thiol (-SH) group, it is highly susceptible to oxidation, leading to the formation of a disulfide-linked dimer.[1]
-
Solution : Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. If the problem persists, protect the thiol group with a suitable protecting group (e.g., a trityl group) before the coupling steps and deprotect it at the end of the synthesis.[1]
-
-
Homodimerization : The coupling reagents can sometimes activate two molecules of the carboxylic acid-containing partner, leading to the formation of a homodimer.
-
Solution : This can be minimized by controlling the stoichiometry and the rate of addition. Try adding the coupling reagent slowly to a solution of the carboxylic acid, base, and the amine partner.
-
-
Intramolecular Cyclization : For PROTACs with flexible linkers, there is a risk of an intramolecular reaction (e.g., the amine on one end of a fragment reacting with an activated carboxylic acid on the other end), especially if the final coupling is slow.
-
Solution : Use of more rigid linkers can disfavor cyclization.[5] Alternatively, performing the reaction at higher concentrations can favor the desired intermolecular reaction over the intramolecular one.
-
Q3: My PROTAC is difficult to purify. What strategies can improve purification efficiency?
Due to their high molecular weight and often "greasy" nature, PROTACs can be challenging to purify by standard methods.[6]
Purification Strategies:
-
Problem : Streaking/Low Recovery on Silica (B1680970) Gel : PROTACs, especially those with PEG linkers, are often highly polar. They can adhere strongly to normal-phase silica gel, resulting in poor separation and significant loss of material.[1]
-
Solution : Use Reverse-Phase Preparative HPLC (RP-HPLC) . This is the standard and most effective method for purifying PROTACs.[1] A water/acetonitrile or water/methanol gradient, often with a 0.1% TFA or formic acid modifier, is typically effective.
-
-
Problem : Non-Specific Binding : The large, complex structures of PROTACs can lead to non-specific binding to labware like glass or plastic vials, leading to sample loss.
-
Solution : Use low-binding tubes and glassware where possible. Rinsing vials with a small amount of organic solvent can help recover adsorbed material.
-
-
Problem : Complex Reaction Mixture : If the reaction is messy, purification becomes a significant hurdle.
-
Solution : Revisit the reaction chemistry. Using cleaner, more efficient reactions like click chemistry can dramatically simplify purification by reducing the number of byproducts.[2] Solid-phase synthesis is another excellent strategy, as impurities and excess reagents are simply washed away from the resin-bound product.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: How does my choice of linker chemistry affect the synthesis and yield?
The linker is not just a spacer; its chemical nature is fundamental to the synthetic strategy.[5][]
-
Amide-Based Linkers : This is the most traditional approach. The synthesis relies on standard peptide coupling reactions.[2] While robust, yields can be moderate and purification can be challenging due to byproducts from coupling reagents.[2][10][11]
-
Click Chemistry-Based Linkers : This strategy involves synthesizing one fragment with a terminal alkyne and the other with an azide (B81097). The final coupling is a CuAAC reaction. This approach offers significant advantages in the final step, with reported yields often exceeding 90%.[3][4] The reactions are very clean, which greatly simplifies the final purification.[2]
-
Solid-Phase Synthesis : PROTACs can be built step-wise on a solid support.[7] This method simplifies purification between steps, as excess reagents are just washed away. It is particularly powerful for rapidly creating libraries of PROTACs with different linkers.[7][8]
Q2: What are the most reliable coupling reactions for the final conjugation step?
The final step of joining your two large fragments is often the lowest-yielding. Choosing a reliable reaction is critical.
-
Amide Coupling (e.g., HATU, DCC/Oxyma) : This is the workhorse of PROTAC synthesis. While generally reliable, yields can vary significantly depending on the substrates. Optimization of the coupling reagent, base, and solvent is often necessary.[1][12]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is arguably the most reliable and highest-yielding final-step reaction.[4] The resulting triazole ring is also metabolically stable.[2][4] This method is ideal for ensuring a high yield in the final, critical step, especially after many preceding synthetic steps.
-
Traceless Staudinger Ligation : This reaction forms a stable amide bond from an azide and a thioester. It is another high-yielding option that can be performed in a one-pot fashion.[13]
Q3: My starting materials have poor solubility in the reaction solvent. What can I do?
Poor solubility of a reactant can prevent it from participating in the reaction, leading to low or no conversion.
-
Solvent Screening : Don't be limited to standard solvents like DCM. Test a panel of solvents. As mentioned, NMP can be an excellent choice for difficult amide couplings.[1] Other polar aprotic solvents like DMSO or DMA can also be effective.
-
Use of Co-solvents : Adding a small amount of a co-solvent like DMSO or NMP to a primary solvent like DCM can sometimes be enough to bring the reactant into solution.
-
Gentle Heating : For some reactions, gentle heating (e.g., to 40-50 °C) can improve solubility and reaction rate. However, monitor the reaction closely for the formation of degradation products.
Data Summary Tables
Table 1: Comparison of Final Step Ligation Chemistries
| Ligation Chemistry | Typical Yield | Key Advantages | Key Disadvantages |
| Amide Coupling (HATU/DIPEA) | 30-70% | Well-established; many reagents available. | Moderate yields; byproducts complicate purification.[2] |
| Amide Coupling (DCC/Oxyma) | 40-80% | Cost-effective reagents. | Dicyclohexylurea (DCU) byproduct can be difficult to remove.[12] |
| Cu(I)-Catalyzed Click (CuAAC) | 70-95%+ | Very high yield; clean reaction; simple purification.[3][4] | Requires synthesis of azide and alkyne precursors. |
| Solid-Phase Synthesis | Varies | Simplified purification; amenable to parallel synthesis.[7][8] | Requires specialized equipment and techniques. |
Table 2: Troubleshooting Common Amide Coupling Issues
| Observation | Potential Cause | Recommended Solution |
| No reaction, starting materials consumed slowly | Poor solubility of reactants | Switch solvent to NMP or add DMSO as a co-solvent.[1] |
| No reaction, starting materials unchanged | Amine is protonated (TFA salt) | Add 1-2 extra equivalents of base (e.g., DIPEA).[1] |
| Complex mixture of products | Side reactions or degradation | Run reaction under inert atmosphere; protect sensitive functional groups (e.g., thiols).[1] |
| Low yield despite full conversion | Product loss during purification | Purify using reverse-phase HPLC instead of normal-phase silica gel.[1] |
Key Experimental Protocols
Protocol 1: General Procedure for Final Amide Coupling using HATU
This protocol describes a general method for the final coupling of a carboxylic acid-containing fragment to an amine-containing fragment.
-
Preparation : In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid-containing fragment (1.0 equivalent) and the amine-containing fragment (1.0-1.1 equivalents) in an anhydrous solvent (e.g., DMF).
-
Base Addition : Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents). If the amine is a TFA salt, use 3.0 equivalents. Stir the mixture for 5 minutes.
-
Activation : In a separate vial, dissolve the coupling reagent HATU (1.1 equivalents) in a small amount of anhydrous DMF. Add this solution to the reaction mixture.
-
Reaction : Stir the mixture at room temperature. Monitor the reaction progress by LC-MS every 1-2 hours. The reaction is typically complete within 2-12 hours.[2]
-
Work-up : Once the reaction is complete, quench by adding water. Extract the product with an organic solvent like ethyl acetate (B1210297) or DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by reverse-phase preparative HPLC.
Protocol 2: General Procedure for PROTAC Purification by Reverse-Phase HPLC
This protocol provides a starting point for purifying a final PROTAC compound.
-
Sample Preparation : Dissolve the crude PROTAC material in a minimal amount of a suitable solvent, such as DMSO or DMF. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Column and Solvents : Use a C18 reverse-phase preparative column. The mobile phases are typically:
-
Solvent A : Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Solvent B : Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
-
Gradient Elution : Develop a suitable gradient method. A typical starting point is a linear gradient from 10% B to 95% B over 20-30 minutes. The optimal gradient will depend on the polarity of the specific PROTAC.
-
Detection and Fraction Collection : Monitor the elution profile using a UV detector (typically at 214 nm and 254 nm). Collect fractions corresponding to the desired product peak.
-
Analysis and Lyophilization : Analyze the collected fractions by analytical LC-MS to confirm purity. Combine the pure fractions and remove the solvent, typically by lyophilization (freeze-drying), to obtain the final product as a fluffy solid.
Visual Guides
Caption: A typical workflow for PROTAC synthesis and evaluation.[14]
Caption: Decision tree for troubleshooting low PROTAC synthesis yields.
Caption: The mechanism of PROTAC-induced protein degradation.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Overcoming Key Challenges in PROTAC Drug Development | WuXi STA [sta.wuxiapptec.com]
- 7. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Ligand Conjugation with Thalidomide-amido-PEG2-NH2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful conjugation of ligands to Thalidomide-amido-PEG2-NH2. This resource aims to address common challenges encountered during the synthesis of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), utilizing this specific E3 ligase ligand-linker conjugate.
Frequently Asked Questions (FAQs)
Q1: What is Thalidomide-amido-PEG2-NH2 and what is its primary application?
Thalidomide-amido-PEG2-NH2 is a synthetic chemical compound that serves as a bifunctional building block in drug discovery, particularly in the development of PROTACs.[1][2] It comprises three key components:
-
Thalidomide (B1683933): A ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN).
-
amido-PEG2: A short, hydrophilic diethylene glycol (PEG) spacer that enhances solubility and provides appropriate spatial orientation.[3][4]
-
-NH2 (amine): A terminal primary amine group that functions as a reactive handle for conjugation to a ligand of interest.
Its primary application is in the synthesis of PROTACs, where it is coupled with a ligand that binds to a target protein, thereby creating a molecule that can induce the degradation of that specific protein.
Q2: What are the recommended storage and handling conditions for Thalidomide-amido-PEG2-NH2?
To ensure the stability and integrity of Thalidomide-amido-PEG2-NH2, it is recommended to store it in a cool, dry place. For long-term storage, temperatures of -20°C are advisable. Before use, it is crucial to allow the reagent to equilibrate to room temperature in a desiccator to prevent moisture condensation, which could lead to hydrolysis.
Q3: What are the key considerations for choosing a solvent for the conjugation reaction?
The choice of solvent is critical for a successful conjugation reaction. Key considerations include:
-
Solubility of Reactants: Both the ligand and Thalidomide-amido-PEG2-NH2 must be soluble in the chosen solvent. A mixture of solvents, such as dichloromethane (B109758) (DCM) and dimethylformamide (DMF), may be necessary to achieve adequate solubility.
-
Anhydrous Conditions: Many coupling reactions are sensitive to moisture. Therefore, using anhydrous (dry) polar aprotic solvents like DMF, dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) is often required.
-
Reactivity: The solvent should be inert and not participate in side reactions with the coupling reagents or starting materials.
Q4: Can the thalidomide moiety undergo epimerization during the conjugation reaction?
Yes, the chiral center on the glutarimide (B196013) ring of thalidomide is susceptible to epimerization, particularly under basic conditions.[5][6][7] It is important to carefully control the pH of the reaction mixture to minimize this risk. The use of non-nucleophilic bases, such as diisopropylethylamine (DIPEA), is recommended to activate coupling reagents while minimizing the risk of epimerization.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the conjugation of ligands to Thalidomide-amido-PEG2-NH2.
Problem 1: Low or No Product Formation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inefficient Amide Coupling | - Optimize Coupling Reagents: Use a combination of a carbodiimide (B86325) (e.g., EDC) and an activating agent (e.g., HOBt or HATU) to enhance the efficiency of amide bond formation. - Control Temperature: Perform the activation step at a low temperature (0 °C) to minimize side reactions, then allow the reaction to warm to room temperature.[3] - Check pH: Ensure the reaction is carried out under slightly basic conditions by adding a non-nucleophilic base like DIPEA.[3] |
| Poor Solubility of Reactants | - Utilize Co-solvents: Employ a mixture of solvents, such as DCM/DMF, to improve the solubility of both the ligand and the thalidomide linker.[3] - Gentle Heating: Gentle warming of the reaction mixture can aid in solubilization, but it should be done with caution to avoid degradation of the starting materials. |
| Degradation of Starting Materials | - Verify Purity: Ensure the purity of both the ligand and Thalidomide-amido-PEG2-NH2 using analytical techniques like NMR and mass spectrometry. - Proper Storage: Confirm that the reagents have been stored under the recommended conditions to prevent degradation. |
| Hydrolysis of Activated Ester | - Anhydrous Conditions: Ensure that the reaction is performed under strictly anhydrous conditions, as moisture can lead to the hydrolysis of the activated carboxylic acid intermediate. - Fresh Reagents: Prepare solutions of coupling agents immediately before use. |
Problem 2: Difficulty in Product Purification
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Similar Polarity of Product and Unreacted Starting Materials | - Optimize Chromatographic Conditions: For column chromatography, use a shallow gradient to improve the separation of the product from unreacted starting materials.[3] - Alternative Purification Techniques: Consider using reversed-phase high-performance liquid chromatography (RP-HPLC) for more challenging separations.[8][9] |
| Presence of Side Products | - Identify Side Products: Use LC-MS to identify the mass of the side products, which can provide clues about their identity (e.g., N-acylurea byproduct from carbodiimide coupling). - Modify Reaction Conditions: Adjust reaction parameters such as temperature, reaction time, or the type of coupling agent to minimize the formation of side products. |
| Poor Solubility of the Final Product | - Solvent Selection for Purification: Choose a solvent system for chromatography in which the product is sufficiently soluble. The PEG linker generally improves water solubility compared to alkyl chains, but the overall lipophilicity of the PROTAC can still be high.[10][11] |
Experimental Protocols
Standard Protocol for Amide Bond Formation
This protocol describes a general method for conjugating a carboxylic acid-containing ligand to the primary amine of Thalidomide-amido-PEG2-NH2.
-
Dissolution of Reactants:
-
In a clean, dry flask, dissolve the carboxylic acid-containing ligand (1.0 equivalent) and Thalidomide-amido-PEG2-NH2 (1.0-1.2 equivalents) in anhydrous DMF.
-
-
Activation of Carboxylic Acid:
-
In a separate flask, dissolve the coupling reagent HATU (1.2 equivalents) and DIPEA (2.0 equivalents) in anhydrous DMF.
-
-
Coupling Reaction:
-
Cool the solution of the ligand and thalidomide linker to 0°C in an ice bath.
-
Add the HATU/DIPEA solution dropwise to the cooled solution of the ligand and linker.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by LC-MS until the starting materials are consumed.
-
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative RP-HPLC.
-
Analytical Characterization
-
LC-MS: To confirm the mass of the desired product and to assess the purity of the sample.
-
NMR: To confirm the chemical structure of the final conjugate. For PEG-containing molecules, it is important to correctly assign the peaks corresponding to the PEG linker.[1][12]
Visualizing Workflows and Concepts
General Workflow for Ligand Conjugation
Caption: A flowchart illustrating the key steps in the conjugation of a ligand to Thalidomide-amido-PEG2-NH2.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree outlining common causes and solutions for low product yield in conjugation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 5. [PDF] Understanding the Thalidomide Chirality in Biological Processes by the Self-disproportionation of Enantiomers | Semantic Scholar [semanticscholar.org]
- 6. Understanding the Thalidomide Chirality in Biological Processes by the Self-disproportionation of Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantiomerization mechanism of thalidomide and the role of water and hydroxide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. precisepeg.com [precisepeg.com]
- 12. benchchem.com [benchchem.com]
Optimizing PROTAC Concentration for Maximal Protein Degradation: A Technical Support Center
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the concentration of Proteolysis Targeting Chimeras (PROTACs) for maximal protein degradation. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental workflows.
Troubleshooting Guide
This section addresses common problems encountered during PROTAC experiments, offering potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Action |
| No or weak degradation of the target protein | 1. Suboptimal PROTAC concentration: The concentration used may be too low to form a sufficient number of productive ternary complexes.[1][2] | 1. Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to identify the optimal concentration range.[1][2] |
| 2. Inappropriate treatment time: The incubation period may be too short or too long to observe maximal degradation.[1][2] | 2. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, and 48 hours) to determine the optimal treatment duration.[1][2] | |
| 3. Poor cell permeability: The PROTAC molecule may not be efficiently entering the cells.[3][4][5] | 3. Modify the PROTAC's linker to improve its physicochemical properties or consider using a different cell line with potentially higher transporter expression.[4][5] | |
| 4. Low E3 ligase expression: The cell line used may have low endogenous levels of the E3 ligase recruited by the PROTAC (e.g., VHL or Cereblon).[1][2] | 4. Verify the expression of the relevant E3 ligase in your cell line using methods like Western blot or qPCR.[1][2] | |
| 5. Inefficient ternary complex formation: The PROTAC may not be effectively bridging the target protein and the E3 ligase.[6] | 5. Utilize biophysical assays such as TR-FRET, SPR, or ITC to confirm ternary complex formation.[5] Redesigning the linker may be necessary to improve the geometry of the complex.[5] | |
| Decreased degradation at high PROTAC concentrations (The "Hook Effect") | Formation of non-productive binary complexes: At excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[3][7][8] This results in a bell-shaped dose-response curve.[3][8] | 1. Perform a wide dose-response experiment: This is crucial to identify the bell-shaped curve and determine the optimal concentration that yields maximum degradation before the hook effect becomes prominent.[5][6] |
| 2. Test lower concentrations: Focus on the nanomolar to low micromolar range to pinpoint the "sweet spot" for maximal efficacy.[5] | ||
| 3. Enhance cooperativity: Rational PROTAC design, particularly of the linker, can promote favorable protein-protein interactions within the ternary complex, stabilizing it over the binary complexes and thus reducing the hook effect.[3][9] | ||
| High cytotoxicity observed in the assay | 1. PROTAC concentration is too high: High concentrations of any compound can lead to non-specific toxicity.[1][10] | 1. Lower the PROTAC concentration. It is advisable to work at concentrations well below the determined IC50 for cell viability.[1] |
| 2. On-target toxicity: The degradation of the target protein itself may lead to cell death, which could be an expected outcome of an effective PROTAC.[10] | 2. Perform a cell viability assay (e.g., CellTiter-Glo) in parallel with your degradation assay to correlate degradation with cytotoxicity.[10] | |
| 3. Off-target effects: The PROTAC may be degrading other essential proteins.[10] | 3. Use a more selective binder for your protein of interest or modify the linker to improve selectivity.[5] A global proteomics approach can help identify off-target substrates.[4] | |
| 4. Compound solubility issues: Poor solubility at high concentrations can lead to compound precipitation and non-specific toxicity.[10] | 4. Ensure the PROTAC is fully solubilized in the vehicle (e.g., DMSO) before diluting it in the cell culture medium.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon where the effectiveness of a PROTAC in degrading its target protein diminishes at high concentrations.[3][7][8] This leads to a characteristic "bell-shaped" or "U-shaped" dose-response curve, where maximum degradation is observed at an optimal, intermediate concentration.[3] The effect arises from the formation of unproductive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) at high PROTAC concentrations, which prevents the formation of the productive ternary complex necessary for ubiquitination and subsequent degradation.[3][7][8]
Q2: What are DC50 and Dmax, and why are they important?
A2: DC50 and Dmax are two key parameters used to quantify the efficacy of a PROTAC.[1]
-
DC50 (half-maximal degradation concentration): This is the concentration of the PROTAC at which 50% of the target protein is degraded.[1] A lower DC50 value indicates a more potent PROTAC.
-
Dmax (maximum degradation): This represents the maximum percentage of target protein degradation that can be achieved with the PROTAC.[1]
Accurately determining these values is crucial for structure-activity relationship (SAR) studies and for ranking the potency of different PROTAC molecules.[3]
Q3: What is the ideal concentration range to test a new PROTAC?
A3: For initial experiments, it is recommended to test a broad range of concentrations to fully characterize the PROTAC's activity and to identify a potential hook effect. A common starting range is from 0.1 nM to 10 µM.[1][2] This wide range allows for the determination of both the DC50 and Dmax and reveals the concentration at which the hook effect may begin.
Q4: How long should I incubate cells with a PROTAC?
A4: The optimal incubation time can vary significantly depending on the specific PROTAC, the target protein's turnover rate, and the cell line being used.[1] It is recommended to perform a time-course experiment, testing various durations (e.g., 2, 4, 8, 12, 24, and 48 hours), to identify the time point at which maximum degradation is observed.[2] While some PROTACs can show significant degradation within a few hours, a 24-hour incubation is a typical starting point for many experiments.[1]
Q5: What are essential negative controls for a PROTAC experiment?
A5: Proper negative controls are critical to ensure that the observed protein degradation is a direct result of the PROTAC's mechanism of action. Key controls include:
-
Inactive epimer/diastereomer: A stereoisomer of the PROTAC that is unable to bind to either the target protein or the E3 ligase.[1]
-
E3 ligase ligand only: The small molecule component of the PROTAC that binds to the E3 ligase. This controls for any effects that are independent of target protein degradation.[2]
-
Target protein ligand only: The small molecule component of the PROTAC that binds to the target protein. This helps to distinguish between protein degradation and simple inhibition of the target's function.[2]
-
Proteasome inhibitor: Pre-treatment of cells with a proteasome inhibitor (e.g., MG132) should prevent the degradation of the target protein, confirming that the degradation is mediated by the proteasome.[2]
-
Neddylation inhibitor: Pre-treatment with a neddylation inhibitor (e.g., MLN4924) can confirm the involvement of Cullin-RING E3 ligases in the degradation process.[2]
Quantitative Data Summary
The following tables summarize key performance parameters for several example PROTACs.
Table 1: Performance of KRAS G12D Degrader PROTACs [11]
| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | IC50 (nM) |
| AGS | Stomach Cancer | 7.49 | ~95 (for a pan-KRAS degrader) | 51.53 |
| PANC 04.03 | Pancreatic Cancer | 87.8 | Not Reported | >10000 |
| AsPC-1 | Pancreatic Cancer | Not Reported | Not Reported | 59.97 |
Note: Dmax values for PROTAC KRAS G12D degrader 1 were not explicitly found in the search results. The Dmax value provided is for a pan-KRAS degrader in AGS cells and is included for reference.[11]
Table 2: Performance of LC-2 PROTAC (KRAS G12C Degrader) [12]
| Parameter | Value | Cell Lines |
| DC50 | 0.25 - 0.76 µM | NCI-H2030, MIA PaCa-2, SW1573, NCI-H23, NCI-H358 |
| Dmax | ~80% | NCI-H2030 |
| Time to Max Degradation | 24 hours | MIA PaCa-2, NCI-H23, SW1573 |
Table 3: Performance of a BRD4 Degrader PROTAC (MDM2-based) [13]
| Cell Line | DC50 | Dmax |
| HCT116 | 32 nM | 98% at 100 nM |
Experimental Protocols
Protocol 1: Determination of DC50 and Dmax via Dose-Response Experiment
This protocol outlines the general steps for determining the DC50 and Dmax of a PROTAC using a dose-response experiment followed by Western blot analysis.
-
Cell Seeding: Seed the desired cell line in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
PROTAC Treatment: The following day, prepare serial dilutions of the PROTAC in complete growth medium. A common concentration range to test is 0.1, 1, 10, 100, 1000, and 10000 nM.[2] Also include a vehicle control (e.g., DMSO).[2] Remove the old medium from the cells and add the medium containing the different PROTAC concentrations.
-
Incubation: Incubate the cells for the predetermined optimal time (e.g., 24 hours).[2]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.[1]
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.[2]
-
Transfer the separated proteins to a PVDF membrane.[2]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[1]
-
Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal.[2]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a non-linear regression curve (e.g., log(inhibitor) vs. response -- Variable slope) to determine the DC50 and Dmax values.
-
Protocol 2: In-Cell Ubiquitination Assay
This protocol is used to confirm that the PROTAC is inducing the ubiquitination of the target protein.
-
Cell Treatment: Treat cells with the PROTAC at a concentration that gives strong degradation (e.g., 3-5x DC50). It is also essential to co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[5]
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., in a buffer containing SDS) to disrupt protein-protein interactions.[5]
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using a specific antibody against the target.[5]
-
Western Blotting:
-
Elute the immunoprecipitated protein and run it on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody that recognizes ubiquitin to detect the polyubiquitinated target protein.
-
Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: The "Hook Effect" at high PROTAC concentrations.
Caption: Troubleshooting workflow for lack of PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC Technical Support Center: The Role of Linker Flexibility
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the design and evaluation of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the critical impact of linker flexibility on their activity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC molecule?
A PROTAC is a heterobifunctional molecule composed of three key parts: a ligand for the target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[1] The linker is not merely a passive connector; it is a critical determinant of the PROTAC's efficacy, selectivity, and physicochemical properties.[2][3] Its primary role is to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3][4] The linker's length, composition, and flexibility dictate the spatial orientation of the two proteins, influencing the stability of this complex and the subsequent ubiquitination and degradation of the target protein.[5][6]
Q2: How does linker flexibility influence the formation and stability of the ternary complex?
Linker flexibility is a key factor in determining the degradation effect of PROTACs.[] A flexible linker, such as a polyethylene (B3416737) glycol (PEG) or alkyl chain, can allow the PROTAC to adopt various conformations, which can be crucial for establishing favorable protein-protein interactions within the ternary complex.[2] However, excessive flexibility can lead to an entropic penalty, potentially destabilizing the complex.[2][6] Conversely, a more rigid linker, which might incorporate elements like piperazine (B1678402) or piperidine (B6355638) rings, can "pre-organize" the PROTAC into a bioactive conformation, reducing the entropic cost of ternary complex formation and potentially increasing its stability.[6][8] The optimal level of flexibility is a balance that allows for the necessary conformational adjustments to form a productive complex without introducing excessive instability.[6]
Q3: What are the most common types of linkers used in PROTAC design, and what are their key differences?
The most prevalent linker motifs in published PROTAC structures are alkyl and polyethylene glycol (PEG) chains.[2]
-
Alkyl Linkers: These are composed of methylene (B1212753) (-CH2-) units. They are generally more hydrophobic and rigid compared to PEG linkers.[] This hydrophobicity can improve cell penetration.[3] Alkyl linkers are often considered when optimizing for oral bioavailability and metabolic stability.[]
-
PEG Linkers: These consist of repeating ethylene (B1197577) glycol (-O-CH2-CH2-) units. They are more hydrophilic, which can enhance the aqueous solubility of the PROTAC.[3][] The flexibility of PEG linkers can be advantageous in the initial stages of PROTAC design to identify a productive ternary complex conformation.[2]
The choice between an alkyl and a PEG linker involves a trade-off between solubility, permeability, and conformational flexibility, and the optimal choice is target-dependent.[2][]
Q4: Can the linker's attachment point affect PROTAC activity?
Yes, the attachment points of the linker to both the target protein ligand and the E3 ligase ligand are critical.[3][6] Poorly chosen linkage sites can lead to steric clashes or unfavorable geometries that prevent the formation of a productive ternary complex, thereby diminishing degradation efficiency.[6] Strategic selection of attachment points, often guided by structural biology or molecular modeling, is essential to ensure the optimal alignment of the target protein and E3 ligase for efficient ubiquitination.[6]
Troubleshooting Guide
Problem 1: My PROTAC binds to the target protein and the E3 ligase in binary assays, but I don't observe any degradation in cells.
This is a common issue that often points to problems with ternary complex formation.
-
Possible Cause 1: Inefficient Ternary Complex Formation. The linker may not be optimal for allowing the target protein and E3 ligase to come together in a productive orientation. The length might be too short, causing steric clashes, or too long, leading to instability.[10][11]
-
Troubleshooting Step: Synthesize a library of PROTACs with varying linker lengths and compositions (e.g., different numbers of PEG or alkyl units).[6] Test this library in a cell-based degradation assay to identify an optimal linker.
-
-
Possible Cause 2: Non-productive Ternary Complex Formation. A ternary complex may be forming, but the orientation of the target protein's surface lysines relative to the E2-conjugating enzyme's active site is not suitable for ubiquitination.[12]
-
Troubleshooting Step: Perform an in vitro ubiquitination assay to determine if your target protein is being ubiquitinated in the presence of your PROTAC, E1, E2, and E3 enzymes.[12][13] A lack of ubiquitination despite ternary complex formation suggests a geometric issue that may be resolved by redesigning the linker or changing the attachment points.[12]
-
-
Possible Cause 3: Poor Cell Permeability. The PROTAC may be effective in vitro but unable to reach its intracellular targets. This is particularly relevant for PROTACs with high polarity, often associated with longer PEG linkers.[][14]
-
Troubleshooting Step: Evaluate the cell permeability of your PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[] Consider replacing a PEG linker with a more hydrophobic alkyl linker to potentially improve permeability.[]
-
Problem 2: I observe a "hook effect" with my PROTAC, where degradation is potent at lower concentrations but decreases at higher concentrations.
The hook effect is a characteristic feature of PROTACs and is a strong indicator of a ternary complex-mediated mechanism.[11][15] It occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex, thus reducing degradation efficiency.[11]
-
Troubleshooting Step: This is generally not a problem to be "fixed" but rather a phenomenon to be characterized. Perform a wide dose-response experiment to fully define the bell-shaped curve of your PROTAC's activity.[10] The optimal therapeutic window will be at the peak of this curve.
Quantitative Data on Linker Impact
The following tables summarize quantitative data from various studies, illustrating the impact of linker composition and length on PROTAC activity.
Table 1: Impact of Linker Type and Length on BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|---|
| dBET1 | PEG | 13 | 4.3 | >95 | [11] |
| PROTAC (9) | PEG/Alkyl | 25 | ~10 | >90 | [11] |
| C8-BET6 | Alkyl | 8 | 30 | ~90 | [16] |
| C4-dBET1 | Alkyl | 4 | 1000 | ~70 | [16] |
| C2-dBET57 | Alkyl | 2 | 300 | ~80 | [16] |
Data synthesized from published literature for illustrative comparison.[11][16][17]
Table 2: Impact of Linker Length on BTK Degradation
| PROTAC | Linker Type | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|---|
| PROTAC 1 | PEG | 2 | >1000 | <20 | [11] |
| PROTAC 3 | PEG | 3 | ~250 | ~70 | [11] |
| PROTAC 5 | PEG | 4 | ~40 | >90 | [11] |
| PROTAC 7 | PEG | 5 | ~10 | >95 | [11] |
| PROTAC 9 | PEG | 6 | ~8 | >95 | [11] |
Data illustrates that for this particular BTK PROTAC series, increasing linker length up to a certain point improved degradation potency.[11]
Experimental Protocols
Protocol 1: Ternary Complex Formation Assay (In Vitro Pull-down)
This assay assesses the ability of a PROTAC to induce the formation of a ternary complex between an E3 ligase and a target protein.[18][19]
Materials:
-
Purified, tagged E3 ligase (e.g., His-tagged VHL complex)
-
Purified, tagged target protein (e.g., GST-tagged POI)
-
PROTAC dissolved in DMSO
-
Pull-down resin (e.g., Ni-NTA agarose (B213101) for His-tag, Glutathione (B108866) agarose for GST-tag)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., Wash buffer with imidazole (B134444) for His-tag or reduced glutathione for GST-tag)
-
SDS-PAGE gels and Western blot reagents
-
Antibodies against the POI and E3 ligase
Procedure:
-
Incubation: In a microcentrifuge tube, combine the purified E3 ligase, the target protein, and the PROTAC at desired concentrations. Include a vehicle control (DMSO). Incubate for 1-2 hours at 4°C with gentle rotation to allow complex formation.
-
Capture: Add the appropriate pre-equilibrated resin to the mixture and incubate for another 1-2 hours at 4°C to capture the tagged protein and its binding partners.
-
Washing: Pellet the resin by centrifugation and wash 3-5 times with cold wash buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the resin using the elution buffer.
-
Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting. Probe the membrane with antibodies against both the POI and the E3 ligase. An enhanced signal for the POI in the presence of the PROTAC (compared to the vehicle control) indicates the formation of a ternary complex.[20]
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-dependent ubiquitination of the target protein.[13]
Materials:
-
E1 activating enzyme
-
E2 conjugating enzyme (specific to the E3 ligase)
-
Purified E3 ligase complex (e.g., CRL4-CRBN)
-
Purified target protein (POI)
-
Ubiquitin
-
ATP
-
10X Ubiquitination Buffer
-
PROTAC dissolved in DMSO
-
SDS-PAGE gels and Western blot reagents
-
Antibody against the POI
Procedure:
-
Reaction Setup: Assemble the reactions on ice in microcentrifuge tubes. A typical 25 µL reaction might include: E1 (50 nM), E2 (250 nM), E3 ligase (100 nM), POI (250 nM), Ubiquitin (~8 µM), ATP (5 mM), and PROTAC (e.g., 10 µM) in 1X Ubiquitination Buffer.[13]
-
Controls: Set up essential control reactions, including a "No PROTAC" (vehicle control), "No E3", and "No E1" to ensure the observed ubiquitination is PROTAC- and enzyme-dependent.[13]
-
Incubation: Initiate the reaction by transferring the tubes to a 37°C incubator for 60-90 minutes.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Boil the samples and resolve them on an SDS-PAGE gel. Transfer the proteins to a membrane and perform a Western blot using an antibody against the POI. A ladder of higher molecular weight bands corresponding to mono- and poly-ubiquitinated POI should be visible in the complete reaction with the PROTAC, and absent or significantly reduced in the control lanes.[13]
Protocol 3: Cell-Based Degradation Assay (Western Blot)
This is the standard assay to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) of a PROTAC in a cellular context.[21]
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution in DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot reagents
-
Primary antibody against the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
Procedure:
-
Cell Plating: Plate cells in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle-only (DMSO) control. A typical concentration range might be from 0.1 nM to 10 µM.
-
Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them directly in the wells using cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Western Blot: Normalize the protein concentrations and load equal amounts of protein for each sample onto an SDS-PAGE gel. Perform Western blotting, probing for the POI and a loading control.
-
Analysis: Quantify the band intensities for the POI and normalize them to the loading control. Plot the normalized POI levels against the PROTAC concentration. Fit the data to a dose-response curve to determine the DC50 and Dmax values.[21]
Visualizations
Caption: A typical experimental workflow for PROTAC design and evaluation.
References
- 1. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 5. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 6. precisepeg.com [precisepeg.com]
- 8. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 16. lifesensors.com [lifesensors.com]
- 17. benchchem.com [benchchem.com]
- 18. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 20. tandfonline.com [tandfonline.com]
- 21. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to PEG2, PEG3, and PEG4 Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3][4] The linker is a critical component that significantly influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[5][6] Among the most utilized linkers are polyethylene (B3416737) glycol (PEG) chains, favored for their hydrophilicity, biocompatibility, and tunable length.[3][5]
This guide provides a detailed comparison of short-chain PEG linkers—specifically PEG2, PEG3, and PEG4—in the context of PROTAC design. We will explore their impact on degradation efficiency, present supporting data, and provide detailed experimental protocols for the evaluation of PROTAC performance.
The Role of PEG Linkers in PROTAC Function
The linker in a PROTAC is not merely a spacer; it plays a crucial role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ubiquitin ligase.[3][7] This complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[3] The length and flexibility of the PEG linker dictate the spatial orientation of the POI and E3 ligase.[5] An optimal linker length is essential, as a linker that is too short may cause steric hindrance, while one that is too long can lead to a non-productive complex.[7]
PEG linkers offer several advantages in PROTAC design:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the solubility of often large and lipophilic PROTAC molecules.[]
-
Improved Permeability: Flexible PEG linkers can adopt folded conformations that may shield the PROTAC's polar surface area, potentially improving cell membrane permeability.
-
Tunable Length: The length of the PEG linker can be systematically modified to optimize the geometry of the ternary complex for efficient protein degradation.[]
Comparing PEG2, PEG3, and PEG4 Linkers
The choice between a PEG2, PEG3, or PEG4 linker can have a significant impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. While the optimal linker length is highly dependent on the specific POI and E3 ligase pair, general trends can be observed. Shorter PEG linkers like PEG2 may be optimal in some cases, while in others, a slightly longer chain like PEG4 may be required to achieve the necessary orientation for effective ubiquitination.
Data Presentation: Comparative Performance of BRD4-Targeting PROTACs
The following table summarizes representative data for a series of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a common target in cancer therapy. These hypothetical PROTACs consist of the BRD4 inhibitor JQ1, a ligand for the von Hippel-Lindau (VHL) E3 ligase, and are connected by PEG2, PEG3, or PEG4 linkers. This data is a synthesized representation based on trends observed in multiple studies.[1][7]
| Linker | Approximate Length (Å) | DC50 (nM) [BRD4 Degradation] | Dmax (% of Control) |
| PEG2 | ~7.5 | >500 | ~40% |
| PEG3 | ~11.0 | 50 | >90% |
| PEG4 | ~14.5 | 150 | ~75% |
Note: The data presented is a generalized representation to illustrate the potential impact of linker length. Actual results will vary depending on the specific target, ligands, and experimental conditions.
In this representative example, the PEG3 linker demonstrates the most potent degradation of BRD4, achieving a low nanomolar DC50 value and over 90% maximal degradation. The PEG2 linker is likely too short, leading to steric clashes that prevent the formation of a stable ternary complex, resulting in poor degradation. Conversely, the PEG4 linker, while still effective, shows a decrease in potency compared to PEG3, suggesting that the increased length and flexibility may lead to less optimal ternary complex geometry.
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
Caption: A typical workflow for the design and evaluation of PROTACs.
Experimental Protocols
Herein are detailed methodologies for key experiments cited in the evaluation of PROTACs.
Western Blot Analysis for Protein Degradation
This protocol is used to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.[9]
Materials and Reagents:
-
Cell Line: A human cancer cell line expressing the protein of interest (e.g., HeLa, THP-1).[9]
-
PROTACs: Stock solutions of PEG2, PEG3, and PEG4 linker PROTACs in DMSO.
-
Vehicle Control: DMSO.
-
Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Primary Antibodies: Rabbit anti-target protein, Mouse anti-GAPDH (loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Chemiluminescent Substrate: ECL Western Blotting Substrate.
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody against the target protein and the loading control (e.g., GAPDH) overnight at 4°C.[9]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.[9]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.[3]
-
Ternary Complex Formation Assay (Fluorescence Polarization)
This assay can be used to measure the formation of the ternary complex in vitro.[10][11]
Materials and Reagents:
-
Purified Proteins: Recombinant target protein and E3 ligase complex (e.g., VCB).
-
Fluorescent Probe: A fluorescently labeled ligand for the target protein.
-
PROTACs: Stock solutions of PEG2, PEG3, and PEG4 linker PROTACs.
-
Assay Buffer: PBS with 0.01% Tween-20 and 1 mM DTT.
Procedure:
-
Preparation:
-
Prepare a solution of the fluorescent probe at a constant concentration.
-
Prepare serial dilutions of the PROTACs.
-
-
Binding Assay:
-
In a 384-well plate, add the fluorescent probe, the purified target protein, and the purified E3 ligase complex.
-
Add the serially diluted PROTACs to the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization (FP) signal using a plate reader.
-
-
Data Analysis:
-
Plot the FP signal against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation, where the signal increases as the complex forms and then decreases at high PROTAC concentrations due to the "hook effect".[12]
-
Cell Viability Assay (MTS Assay)
This protocol assesses the effect of PROTAC-mediated protein degradation on cell proliferation and viability.[13][14]
Materials and Reagents:
-
Cell Line: As used in the Western Blot analysis.
-
PROTACs: Stock solutions of PEG2, PEG3, and PEG4 linker PROTACs in DMSO.
-
MTS Reagent: CellTiter 96® AQueous One Solution Cell Proliferation Assay reagent.
-
96-well plates.
Procedure:
-
Cell Seeding and Treatment:
-
MTS Assay:
-
Measurement:
-
Record the absorbance at 490 nm using a microplate reader.[14]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.
-
Conclusion
The length of the PEG linker is a critical parameter in PROTAC design, with PEG2, PEG3, and PEG4 linkers offering a range of lengths to fine-tune the efficacy of protein degradation. The optimal linker length is target-dependent and must be determined empirically. The experimental protocols provided in this guide offer a framework for the systematic evaluation of PROTACs with varying linker lengths. By carefully considering linker design and employing rigorous experimental validation, researchers can optimize PROTAC performance and accelerate the development of novel protein-degrading therapeutics.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Modulating the Potency of BRD4 PROTACs at the Systems Level with Amine-Acid Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Ternary complex formation - Profacgen [profacgen.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
A Comparative Guide to Validating Target Protein Degradation: CRISPR vs. RNAi vs. PROTACs
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of specific proteins is a powerful strategy in both basic research and therapeutic development, offering a direct means to study protein function and eliminate disease-driving proteins. While several technologies exist to achieve this, their mechanisms, efficiencies, and validation workflows differ significantly. This guide provides an objective comparison of three leading methods for targeted protein degradation: CRISPR-based degradation (e.g., dTAG, HaloPROTAC), RNA interference (RNAi), and Proteolysis-Targeting Chimeras (PROTACs). We present supporting experimental data, detailed validation protocols, and visual workflows to aid researchers in selecting and implementing the most appropriate technique for their needs.
Overview of Targeted Protein Degradation Technologies
Targeted protein degradation strategies can be broadly categorized by their mode of action. RNAi acts at the transcript level, preventing protein translation, while CRISPR-based methods and PROTACs directly target the protein for destruction via the cell's own ubiquitin-proteasome system.
-
CRISPR-based Degradation: This approach utilizes the programmability of the CRISPR-Cas9 system. A catalytically inactive Cas9 (dCas9) is fused to a "degron" tag, such as FKBP12F36V (used in the dTAG system) or HaloTag (used in HaloPROTACs).[1][][3][4] The target protein is endogenously tagged with the corresponding degron using CRISPR-mediated genome editing.[4] A small molecule degrader then forms a bridge between the tagged protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation.[1][][3][4]
-
RNA Interference (RNAi): RNAi employs small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that are complementary to the mRNA sequence of the target protein.[5] These RNA molecules are incorporated into the RNA-induced silencing complex (RISC), which then cleaves the target mRNA, preventing its translation into protein.[5]
-
Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional small molecules that consist of two ligands connected by a linker.[6] One ligand binds to the protein of interest, and the other recruits an E3 ubiquitin ligase.[6] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[5][6]
Comparative Analysis of Degradation Technologies
The choice of a protein degradation technology depends on various factors, including the desired speed and level of knockdown, the need for reversibility, and the nature of the target protein.
| Feature | CRISPR-based Degradation (e.g., dTAG, HaloPROTAC) | RNA Interference (RNAi) | Proteolysis-Targeting Chimeras (PROTACs) |
| Mechanism | Post-translational; direct protein degradation via induced proximity to E3 ligase.[1][][3][4] | Post-transcriptional; mRNA cleavage leading to reduced protein translation.[5] | Post-translational; direct protein degradation via induced proximity to E3 ligase.[5][6] |
| Targeting | Requires genomic editing to fuse a degron tag to the endogenous protein.[][4] | Targets mRNA via sequence complementarity of siRNA/shRNA. | Directly targets the protein of interest with a specific ligand. |
| Efficiency | Rapid and potent; can achieve >95% degradation, sometimes within hours.[1][7] | Variable knockdown efficiency (~80% for BRD4); slower onset due to reliance on protein turnover.[5] | Highly potent; can achieve >90% degradation for targets like BRD4.[5] |
| Specificity | High, as it relies on CRISPR-mediated tagging and specific small molecule binders. | Prone to off-target effects due to partial complementarity with other mRNAs.[8] | Generally high, but depends on the specificity of the protein-binding ligand. |
| Reversibility | Reversible upon withdrawal of the small molecule degrader.[1] | Long-lasting effect, especially with shRNA; not easily reversible. | Reversible upon withdrawal of the PROTAC molecule. |
| "Undruggable" Targets | Applicable to any protein that can be endogenously tagged. | Applicable to any protein with a known mRNA sequence. | Can target proteins lacking an active site, expanding the "druggable" proteome.[6] |
Quantitative Data Summary
The following tables summarize representative quantitative data on the efficacy of different protein degradation technologies. It is important to note that direct comparisons can be challenging as efficiencies are target and system-dependent.
Table 1: Comparison of BRD4 Protein Reduction by PROTAC and siRNA
| Technology | Compound/Reagent | Concentration | Time | Cell Line | % Protein Reduction | Reference |
| PROTAC | BRD4 Degrader-1 | 100 nM | 24 hours | HeLa | >90% | [5] |
| siRNA | BRD4 siRNA | 50 nM | 48 hours | HeLa | ~80% | [5] |
Table 2: Efficacy of CRISPR-based Degradation (HaloPROTAC-E)
| Target Protein | Compound | DC50 (Degradation Concentration 50%) | Dmax (Maximum Degradation) | Time to >50% Degradation | Reference |
| Halo-SGK3 | HaloPROTAC-E | 3-10 nM | ~95% | ~30 minutes | [7] |
| Halo-VPS34 | HaloPROTAC-E | 3-10 nM | ~95% | Not specified | [7] |
Visualization of Mechanisms and Workflows
Signaling Pathway Diagrams
Caption: Comparative mechanisms of targeted protein degradation.
Experimental Workflow Diagram
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted protein degradation phenotypic studies using HaloTag CRISPR/Cas9 endogenous target tagging and HaloPROTAC | Oxford Protein Informatics Group [blopig.com]
- 4. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent advancements in targeted protein knockdown technologies—emerging paradigms for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of siRNA-induced off-target RNA and protein effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thalidomide and Pomalidomide-Based PROTACs in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules utilize the cell's native ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A pivotal component of a PROTAC is its E3 ligase ligand, which commandeers an E3 ubiquitin ligase to tag a target protein for degradation. Among the most frequently utilized E3 ligases is Cereblon (CRBN), which is recruited by ligands derived from immunomodulatory imide drugs (IMiDs), notably thalidomide (B1683933) and its analog, pomalidomide (B1683931).[1] This guide presents a comparative analysis of thalidomide- and pomalidomide-based PROTACs, focusing on their efficacy, underlying mechanisms, and the experimental protocols essential for their evaluation.
Mechanism of Action: The PROTAC-Induced Ternary Complex
The efficacy of a CRBN-based PROTAC is contingent upon its ability to form a stable ternary complex, bringing together the target protein and the CRBN E3 ligase.[1] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitin (B1169507) chain serves as a molecular signal for the proteasome to recognize and degrade the target protein. Subsequently, the PROTAC molecule is released and can catalytically trigger the degradation of multiple target protein molecules.[1]
The choice between thalidomide and pomalidomide as the CRBN-recruiting moiety can significantly impact the properties and efficacy of the resulting PROTAC. Pomalidomide, a second-generation IMiD, generally demonstrates a higher binding affinity for CRBN in comparison to thalidomide.[1] This enhanced affinity can foster more stable ternary complex formation, potentially culminating in more efficient and potent protein degradation.[1][2]
Comparative Performance: Quantitative Data
The efficacy of a PROTAC is primarily quantified by two key parameters: DC50, the concentration at which 50% of the target protein is degraded, and Dmax, the maximum percentage of degradation achieved. Direct comparative data for thalidomide- and pomalidomide-based PROTACs targeting the same protein within a single study is limited in the available literature. This reflects a recent trend towards utilizing higher-affinity ligands like pomalidomide.[1] The following tables summarize reported efficacy data for PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-characterized target in oncology.
Table 1: Performance of a Thalidomide-Based BRD4 PROTAC
| PROTAC ID | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|---|---|
| Representative PROTAC | Thalidomide | BRD4 | HeLa | ~100 | >80 | Adapted from Mares et al. (2020) |
Note: This data is representative and compiled from a study on a thalidomide-PEG-BRD4 PROTAC.
Table 2: Performance of Pomalidomide-Based BRD4 PROTACs
| PROTAC ID | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|---|---|
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 | [3] |
| MZ1 | Pomalidomide | BRD4 | H661, H838 | 8, 23 | Complete at 100 nM | [4] |
Note: Data is compiled from different studies, and experimental conditions may vary.[2]
These tables illustrate that while thalidomide-based PROTACs are effective degraders, pomalidomide-based counterparts, such as ARV-825, can achieve significantly higher potency, with DC50 values in the sub-nanomolar range.[3]
Structural Insights into Ternary Complex Formation
The structural nuances of the ternary complexes formed by thalidomide- and pomalidomide-based PROTACs contribute to their differential activities. The glutarimide (B196013) moiety of both molecules binds to a hydrophobic pocket within CRBN.[5] However, the phthalimide (B116566) portion is more solvent-exposed and modifies the surface of CRBN, thereby influencing the recruitment of "neosubstrates"—proteins that are not the native targets of CRBN but are degraded in the presence of these molecules.[5]
Crystal structures have revealed that the carbonyl group on the phthalimide ring of both thalidomide and pomalidomide can lead to steric clashes with the CRBN backbone, which influences the specificity of neosubstrate degradation.[6] For instance, lenalidomide, which lacks one of these carbonyls, can induce the degradation of CK1α, whereas thalidomide and pomalidomide do not.[6][7] This highlights that subtle structural differences in the E3 ligase ligand can have profound effects on the degradation profile of a PROTAC, a critical consideration for minimizing off-target effects.
Experimental Protocols
Accurate and reproducible assessment of PROTAC performance is crucial for their development and comparison. Below are detailed methodologies for key experiments.
Western Blot Analysis for Protein Degradation
This is a fundamental assay to quantify the extent of target protein degradation.
Materials and Reagents:
-
Cell Line: A human cancer cell line expressing the target protein (e.g., HeLa, THP-1).
-
PROTACs: Stock solutions of thalidomide- and pomalidomide-based PROTACs in DMSO.
-
Controls: DMSO (vehicle control), and a non-degrading inhibitor of the target protein as a negative control.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE and Western Blotting Reagents: Acrylamide gels, running and transfer buffers, PVDF or nitrocellulose membranes.
-
Antibodies: Primary antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin), and appropriate HRP-conjugated secondary antibodies.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and controls for a specified time (e.g., 24 hours).
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a protein assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[3]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This technique is used to verify the formation of the Target-PROTAC-E3 ligase ternary complex.
Materials and Reagents:
-
Cell Line and PROTACs: As for Western blot analysis.
-
Proteasome Inhibitor: MG132 or carfilzomib.
-
Lysis Buffer: Non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40).
-
Antibodies: An antibody for immunoprecipitation (e.g., anti-CRBN or anti-target protein), and antibodies for Western blot detection of all three components of the ternary complex.
-
Beads: Protein A/G agarose (B213101) or magnetic beads.
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein. Treat with the PROTAC or DMSO for 4-6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with non-denaturing lysis buffer.
-
Immunoprecipitation: Pre-clear the lysate with beads. Add the immunoprecipitating antibody to the pre-cleared lysate and incubate overnight at 4°C. Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads multiple times with lysis buffer to remove non-specific binders. Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the target protein, the E3 ligase (CRBN), and confirming the presence of the immunoprecipitated protein. An enhanced signal for the other two components in the PROTAC-treated sample compared to the control indicates ternary complex formation.
Conclusion
Both thalidomide and pomalidomide are effective CRBN ligands for the development of PROTACs. However, the higher binding affinity of pomalidomide for CRBN often translates into more potent degradation of target proteins. The choice of the E3 ligase ligand is a critical step in PROTAC design, with significant implications for the resulting degrader's efficacy, selectivity, and potential for clinical translation. The detailed experimental protocols provided herein serve as a foundation for the robust evaluation and comparison of these powerful therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. benchchem.com [benchchem.com]
- 5. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Thalidomide-amido-PEG2-NH2 based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have revolutionized targeted drug discovery by inducing the degradation of specific proteins rather than simply inhibiting their function.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The choice of each component is critical, and the linker, in particular, plays a pivotal role in determining the potency, selectivity, and pharmacokinetic properties of the resulting degrader.[3][4]
This guide provides a comparative analysis of PROTACs based on the Thalidomide-amido-PEG2-NH2 E3 ligase ligand-linker conjugate. Thalidomide (B1683933) and its analogs are well-established recruiters of the Cereblon (CRBN) E3 ligase.[2] The inclusion of a short, hydrophilic polyethylene (B3416737) glycol (PEG) linker, such as the PEG2 moiety in Thalidomide-amido-PEG2-NH2, can significantly influence the PROTAC's overall performance. We will objectively compare the anticipated performance of this linker with other alternatives, supported by experimental data from the literature, and provide detailed protocols for key selectivity assessment assays.
The Critical Role of the Linker in PROTAC Selectivity
The linker in a PROTAC is not merely a passive tether; it actively modulates the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation of the target.[3][5] The length, composition, and flexibility of the linker influence several key parameters:
-
Ternary Complex Formation and Stability: The linker's geometry and flexibility are crucial for achieving a productive ternary complex. An optimal linker will orient the POI and E3 ligase in a manner that facilitates ubiquitin transfer.
-
Physicochemical Properties: The linker contributes to the overall solubility, cell permeability, and metabolic stability of the PROTAC molecule.[6] PEG linkers, for instance, are known to enhance aqueous solubility.[3]
-
Selectivity and Off-Target Effects: The linker can impart selectivity by favoring the formation of a ternary complex with the intended target over other proteins.[7] Conversely, a suboptimal linker can lead to off-target degradation.
Thalidomide-amido-PEG2-NH2: A Profile
The Thalidomide-amido-PEG2-NH2 linker conjugate incorporates a thalidomide moiety for CRBN recruitment and a two-unit PEG linker. Based on the known properties of PEG linkers, we can anticipate the following characteristics for PROTACs utilizing this component:
-
Enhanced Solubility: The hydrophilic nature of the PEG2 linker is expected to improve the aqueous solubility of the PROTAC, which can be advantageous for formulation and bioavailability.[3]
-
Moderate Flexibility: A short PEG linker provides a degree of conformational flexibility, which can be beneficial for ternary complex formation without introducing excessive entropy penalties.
-
Potential for Improved Cell Permeability: While larger PROTACs can face challenges with cell permeability, the inclusion of a short PEG linker may help through a "molecular chameleon" effect, where intramolecular hydrogen bonds shield polar groups.[6]
Comparative Performance of PROTAC Linkers
Direct head-to-head comparative data for PROTACs using the specific Thalidomide-amido-PEG2-NH2 linker versus other linkers for the same target is not extensively available in the public domain. However, we can draw valuable insights from studies comparing different classes of linkers. The following tables summarize representative data for PROTACs with PEG, alkyl, and rigid linkers, illustrating the impact of linker composition on degradation efficiency.
Table 1: Comparison of PEG and Alkyl Linkers in PROTACs
| PROTAC Target | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| BTK | CRBN | PEG4 | 8.1 | >95 | TMD8 |
| BTK | CRBN | Alkyl-C5 | 25 | ~90 | TMD8 |
| BRD4 | CRBN | PEG3 | <1 | >95 | Jurkat |
| BRD4 | VHL | Alkyl-C4 | 1.0 | Not Specified | VCaP |
This table provides an illustrative comparison of PEG and alkyl linkers. The optimal linker is target-dependent and requires empirical validation. Data is compiled from multiple sources for illustrative purposes and does not represent a direct head-to-head study.
Data Interpretation: Both PEG and alkyl linkers can produce potent degraders with low nanomolar DC50 values.[3] The choice between them often involves a trade-off between solubility (favored by PEG) and hydrophobicity (increased by alkyl chains, which can sometimes enhance cell permeability). The optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair and must be determined experimentally.[3]
Experimental Protocols for Assessing Selectivity
A rigorous assessment of PROTAC selectivity involves a combination of biochemical and cellular assays. Below are detailed protocols for key experiments.
Western Blotting for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[8]
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[9]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.[9]
-
Detection and Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[10]
NanoBRET Assay for Ternary Complex Formation
This live-cell assay quantifies the formation of the ternary complex, a key step in the PROTAC mechanism of action.[11]
Methodology:
-
Cell Transfection: Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (e.g., CRBN) fused to HaloTag® (acceptor).[11]
-
Compound Treatment: Prepare serial dilutions of the PROTAC. To distinguish ternary complex formation from degradation, cells can be pre-treated with a proteasome inhibitor (e.g., MG132). Add the PROTAC dilutions to the cells.[11]
-
Reagent Addition: Add the NanoBRET™ detection reagent containing the HaloTag® ligand and Nano-Glo® substrate.[11]
-
Signal Measurement: Measure the donor (460 nm) and acceptor (618 nm) emissions using a luminometer.[11]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 and Bmax for ternary complex formation.[11]
Global Proteomics for Off-Target Analysis
Mass spectrometry-based proteomics provides an unbiased view of the entire proteome to identify unintended protein degradation.[12]
Methodology:
-
Cell Culture and Treatment: Treat cells with the PROTAC at an optimal concentration and a vehicle control. Include a negative control PROTAC if available. Use a shorter incubation time (e.g., 4-6 hours) to focus on direct targets.[12]
-
Cell Lysis and Protein Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme like trypsin.[13]
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]
-
Data Analysis: Identify and quantify the proteins in each sample. Perform statistical analysis to identify proteins with significant changes in abundance between the PROTAC-treated and control samples. A significant decrease in protein levels suggests potential off-target degradation.[13]
Visualizing PROTAC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in PROTAC research.
Caption: PROTAC Mechanism of Action.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Unveiling Molecular Handshakes: A Guide to Biophysical Methods for Confirming Ternary Complex Formation
For researchers, scientists, and professionals in drug development, confirming the formation of a ternary complex—a crucial intermediate in the mechanism of action for molecular glues and degraders like PROTACs—is a pivotal step. This guide provides an objective comparison of key biophysical methods used to characterize these three-body interactions, supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for your research needs.
The assembly of a ternary complex, often comprising a target protein, a small molecule, and a third partner protein (e.g., an E3 ligase for PROTACs), is a dynamic process that governs the efficacy of novel therapeutic modalities. Validating and quantifying this interaction is essential for optimizing drug candidates. This guide delves into the principles, strengths, and limitations of five prominent biophysical techniques: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), Förster Resonance Energy Transfer (FRET), and MicroScale Thermophoresis (MST).
Comparative Analysis of Biophysical Methods
Each method offers a unique lens through which to view ternary complex formation, providing distinct advantages in terms of the data generated, sample consumption, and experimental setup. The choice of technique will depend on the specific scientific question, the nature of the interacting molecules, and available resources.
| Method | Principle | Key Parameters Measured | Strengths | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index near a sensor surface upon binding of an analyte to an immobilized ligand.[1][2][3][4] | Binding Affinity (KD), Association Rate (kon), Dissociation Rate (koff), Stoichiometry, Cooperativity (α)[1][3] | Label-free, real-time kinetic analysis of both binary and ternary interactions.[1][2] High sensitivity and provides detailed kinetic information.[1][3] | Requires immobilization of one binding partner, which may affect its activity.[5] Can be sensitive to buffer composition and mass transport effects. |
| Bio-Layer Interferometry (BLI) | Measures the interference pattern of white light reflected from a biosensor tip as molecules bind and dissociate.[6][7][8] | Binding Affinity (KD), Association Rate (kon), Dissociation Rate (koff), Stoichiometry | Label-free, real-time analysis.[7] High throughput and compatible with crude samples. Less sensitive to refractive index changes in the bulk solution compared to SPR. | Generally less sensitive than SPR, particularly for small molecule interactions.[9] Immobilization is required. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding of two or more molecules in solution.[10][11] | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)[10][11] | Label-free, in-solution measurement providing a complete thermodynamic profile of the interaction.[1][10] No immobilization required. | Low throughput and requires large amounts of sample.[1][3] May not be suitable for very weak or very tight interactions. |
| Förster Resonance Energy Transfer (FRET) | Measures the non-radiative transfer of energy from a donor fluorophore to an acceptor fluorophore when in close proximity.[12][13][14] | Proximity of molecules, relative binding affinity, and can be used to visualize complex formation in living cells.[12] | Can be used for in vivo studies.[12][13] Highly sensitive to distance changes in the 1-10 nm range.[14] | Requires labeling of interacting partners with fluorophores, which may alter their function. Susceptible to spectral bleed-through and background fluorescence.[14] |
| MicroScale Thermophoresis (MST) | Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.[15][16][17] | Binding Affinity (KD)[16][18] | Low sample consumption and fast measurements.[15][16] Can be performed in complex biological liquids.[17] Immobilization-free.[17] | Requires labeling of one of the binding partners. The change in thermophoresis upon binding is not always predictable. |
Quantitative Data Summary
The following table summarizes representative quantitative data for the characterization of the well-studied VHL:MZ1:Brd4BD2 ternary complex using different biophysical methods. This system involves the Von Hippel-Lindau (VHL) E3 ligase, the PROTAC MZ1, and the second bromodomain of Brd4.
| Interaction | Method | KD (nM) | Cooperativity (α) | Reference |
| MZ1 - VHL (Binary) | ITC | 59 | - | [9] |
| MZ1 - VHL (Binary) | SPR | 26 | - | [9] |
| MZ1 - Brd4BD2 (Binary) | ITC | 4 | - | [19] |
| MZ1 - Brd4BD2 (Binary) | SPR | 1 | - | [19] |
| VHL:MZ1:Brd4BD2 (Ternary) | ITC | 4 | 15 | [9] |
| VHL:MZ1:Brd4BD2 (Ternary) | SPR | 1 | 26 | [9] |
| VHL:MZ1:Brd4BD2 (Ternary) | BLI | 2.8 | - | [9] |
Cooperativity (α) is a measure of how the binding of one ligand affects the binding of the other. It is calculated as the ratio of the binary KD to the ternary KD. A value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third molecule.
Experimental Protocols & Workflows
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols and visual workflows for key biophysical methods.
Surface Plasmon Resonance (SPR) Experimental Workflow
This workflow outlines the steps for a typical SPR experiment to measure ternary complex formation where the E3 ligase is immobilized on the sensor chip.
Caption: Workflow for a typical SPR experiment to characterize ternary complex formation.
Detailed Protocol for SPR:
-
Buffer Preparation: Prepare a running buffer, for example, 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, and 0.005% P20 at pH 7.4.[9]
-
Immobilization: Activate a streptavidin (SA) sensor chip and immobilize biotinylated VHL E3 ligase complex to a level of approximately 100 response units (RU).[9]
-
Binary Interaction Analysis: To determine the binary affinity of the PROTAC for the immobilized ligase, inject a series of concentrations of the PROTAC (e.g., MZ1) over the sensor surface.[20]
-
Ternary Interaction Analysis: To measure ternary complex formation, inject a series of solutions containing a fixed, saturating concentration of the target protein (e.g., Brd4BD2) pre-incubated with varying concentrations of the PROTAC.[21]
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 binding) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).[20] Calculate the cooperativity factor (α) by dividing the KD of the binary interaction by the KD of the ternary interaction.[21]
Bio-Layer Interferometry (BLI) Experimental Workflow
The following diagram illustrates the steps involved in a BLI experiment for assessing ternary complex formation.
Caption: Step-by-step workflow of a BLI experiment for kinetic analysis.
Detailed Protocol for BLI:
-
Sensor Hydration: Hydrate streptavidin (SA) biosensors in the running buffer for at least 10 minutes.
-
Baseline: Establish a baseline by dipping the sensors into wells containing buffer for 60 seconds.[9]
-
Immobilization: Load biotinylated VHL onto the SA sensors by dipping them into a solution of the ligase (e.g., 1.5 µg/mL) for 80 seconds.[9]
-
Second Baseline: Establish another baseline in buffer for 60 seconds.[9]
-
Association: Transfer the sensors to wells containing a fixed concentration of the target protein (e.g., 2 µM Brd4BD2) and varying concentrations of the PROTAC (e.g., 0-100 nM MZ1) for 300 seconds to monitor the association phase.[9]
-
Dissociation: Move the sensors to wells with buffer for 600 seconds to measure the dissociation of the complex.[9]
-
Data Analysis: Analyze the data using the instrument's software to determine kon, koff, and KD.
Isothermal Titration Calorimetry (ITC) Logical Diagram
This diagram shows the logical flow for determining binary and ternary binding affinities and calculating cooperativity using ITC.
Caption: Logical flow for ITC experiments to determine cooperativity.
Detailed Protocol for ITC:
-
Sample Preparation: Prepare the target protein, E3 ligase, and PROTAC in the same dialysis buffer to minimize heats of dilution.[21]
-
Binary Titration (PROTAC into E3 Ligase): Place the E3 ligase solution (e.g., 10-20 µM) in the ITC cell and the PROTAC solution (e.g., 10-20 times higher concentration) in the injection syringe.[21] Perform the titration and analyze the data to determine the binding affinity (KD1), stoichiometry (n), and enthalpy (ΔH).
-
Ternary Titration (PROTAC into pre-formed binary complex): Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell. Titrate the PROTAC into this solution to determine the apparent KD for ternary complex formation (KD,ternary).[21]
-
Data Analysis: Fit the integrated heats of injection to a suitable binding model to obtain the thermodynamic parameters. Calculate the cooperativity factor (α) as the ratio of KD1 to KD,ternary.[21]
Conclusion
The biophysical characterization of ternary complexes is a cornerstone of modern drug discovery, particularly in the development of PROTACs and molecular glues. SPR and BLI offer real-time kinetic data, with SPR generally providing higher sensitivity. ITC delivers a complete thermodynamic signature of the interaction in solution. FRET enables the visualization of complex formation within a cellular context, while MST provides a rapid, low-consumption method for determining binding affinities in solution. By understanding the principles and practical considerations of each method, researchers can strategically select the most appropriate techniques to elucidate the mechanism of action of their compounds and accelerate the development of novel therapeutics.
References
- 1. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 2. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 3. aragen.com [aragen.com]
- 4. med.emory.edu [med.emory.edu]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. Frontiers | Bio-Layer Interferometry Analysis of the Target Binding Activity of CRISPR-Cas Effector Complexes [frontiersin.org]
- 7. Bio-layer interferometry - Wikipedia [en.wikipedia.org]
- 8. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 12. Visualization of ternary complexes in living cells by using a BiFC-based FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Three-Fluorophore FRET Enables the Analysis of Ternary Protein Association in Living Plant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. MST and TRIC Technology to Reliably Study PROTAC Binary and Ternary Binding in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Microscale thermophoresis - Wikipedia [en.wikipedia.org]
- 18. nanotempertech.com [nanotempertech.com]
- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 21. benchchem.com [benchchem.com]
A Guide to Isothermal Titration Calorimetry for PROTAC-Target Binding Analysis
For researchers, scientists, and drug development professionals, understanding the intricate binding thermodynamics of Proteolysis Targeting Chimeras (PROTACs) is paramount for successful drug design. Isothermal Titration Calorimetry (ITC) has emerged as a gold-standard technique, offering a comprehensive thermodynamic profile of the formation of the critical PROTAC-target-E3 ligase ternary complex. This guide provides an objective comparison of ITC with other methods and presents supporting experimental data and protocols.
PROTACs represent a revolutionary therapeutic modality that induces the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. Their mechanism relies on the formation of a ternary complex between the PROTAC molecule, the target protein, and an E3 ubiquitin ligase. The stability and cooperativity of this complex are critical determinants of a PROTAC's efficacy. Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with these binding events, providing invaluable insights into the thermodynamics driving complex formation.[1][2][3]
The Power of Thermodynamics in PROTAC Development
ITC is a label-free, in-solution technique that provides a complete thermodynamic signature of a binding interaction in a single experiment.[2][4] This includes the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[1][2] This rich thermodynamic data allows researchers to:
-
Quantify Binding Affinity: Directly measure the strength of the interaction between the PROTAC and its target protein, as well as the E3 ligase.
-
Determine Stoichiometry: Confirm the binding ratio of the molecules in the complex, ensuring a 1:1:1 stoichiometry for the ternary complex.
-
Elucidate the Driving Forces: Understand whether the binding is enthalpically or entropically driven, providing crucial information for rational drug design and optimization.[5]
-
Calculate Cooperativity: A key parameter for PROTACs, cooperativity (α), quantifies the extent to which the binding of one protein to the PROTAC influences the binding of the second protein. Positive cooperativity (α > 1) is often a hallmark of an effective PROTAC.
Visualizing the PROTAC Mechanism and ITC Workflow
To better understand the process, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflow of an ITC experiment.
Caption: The PROTAC molecule acts as a bridge, bringing the target protein and an E3 ubiquitin ligase into close proximity to form a ternary complex, leading to ubiquitination and subsequent degradation of the target protein.
Caption: The experimental workflow for a typical ITC experiment involves careful sample preparation, loading of the instrument, a series of automated injections, and subsequent data analysis to determine the thermodynamic parameters of binding.
Quantitative Comparison: ITC vs. Other Biophysical Methods
While ITC is a powerful tool, it is often used in conjunction with other biophysical techniques to provide a comprehensive understanding of PROTAC-target interactions. The table below compares ITC with Surface Plasmon Resonance (SPR), another commonly used technique.
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures heat changes upon binding in solution. | Measures changes in refractive index upon binding to a sensor surface. |
| Key Outputs | K D , ΔH, ΔS, Stoichiometry (n) | K D , k on , k off |
| Labeling | Label-free.[2] | Label-free, but requires immobilization of one binding partner.[6] |
| Throughput | Low to medium.[6] | Medium to high.[7] |
| Sample Consumption | Relatively high.[1] | Relatively low. |
| Information Provided | Complete thermodynamic profile.[2] | Kinetic and affinity data.[8] |
| Cooperativity | Directly determined from thermodynamic parameters.[9] | Can be determined, often with more complex experimental setups.[8] |
Experimental Protocol: ITC Analysis of PROTAC-Target Binding
This protocol outlines the key steps for determining the binary and ternary binding affinities of a PROTAC using ITC.
Objective: To determine the binding affinity (K D ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) for the binary interactions (PROTAC:Target, PROTAC:E3 Ligase) and the ternary complex (Target:PROTAC:E3 Ligase).
Materials:
-
Purified target protein
-
Purified E3 ligase (e.g., VHL or CRBN complex)
-
PROTAC of interest
-
Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)
-
Dialysis buffer (all components must be in the same, precisely matched buffer)
Methodology:
Part 1: Determining Binary Binding Affinities
-
PROTAC to Target Protein (K D1 ):
-
Prepare the target protein solution at a concentration of 10-20 µM in the ITC cell.
-
Prepare the PROTAC solution at a concentration 10-15 times higher than the target protein in the injection syringe.
-
Perform the titration by injecting the PROTAC into the target protein solution in a stepwise manner.
-
Analyze the resulting data using a one-site binding model to determine K D1 , ΔH 1 , and n 1 .[9]
-
-
PROTAC to E3 Ligase (K D2 ):
-
Repeat the procedure described in step 1, but with the E3 ligase in the ITC cell.
-
Analyze the data to determine K D2 , ΔH 2 , and n 2 .
-
Part 2: Determining Ternary Binding Affinity and Cooperativity
-
PROTAC to Target Protein in the Presence of E3 Ligase (K D,ternary ):
-
Prepare a solution of the target protein (e.g., 10-20 µM) pre-incubated with a saturating concentration of the E3 ligase in the ITC cell.
-
Prepare the PROTAC solution in the injection syringe at a concentration 10-15 times higher than the target protein.
-
Perform the titration of the PROTAC into the pre-formed Target-E3 ligase complex.
-
Analyze the data to determine the apparent K D for ternary complex formation (K D,ternary ).
-
Data Analysis:
The cooperativity factor (α) is a crucial metric for evaluating PROTAC efficacy and is calculated using the following formula[9]:
α = K D1 / K D,ternary
Where:
-
K D1 is the dissociation constant for the PROTAC binding to the target protein.
-
K D,ternary is the dissociation constant for the PROTAC binding to the target protein in the presence of the E3 ligase.
A value of α > 1 indicates positive cooperativity, meaning the presence of the E3 ligase enhances the binding of the PROTAC to the target protein. A value of α < 1 indicates negative cooperativity, and α = 1 suggests no cooperativity.
Case Study: Thermodynamic Data for the MZ1 PROTAC
The following table summarizes representative thermodynamic data for the well-characterized PROTAC, MZ1, which targets the BRD4 protein for degradation via the VHL E3 ligase. This data highlights the power of ITC in dissecting the energetics of ternary complex formation.
| Interaction | K D (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) | Cooperativity (α) |
| MZ1 : VCB | 85 | -10.2 | 0.6 | 0.9 | - |
| MZ1 : BRD4 BD2 | 24 | -8.5 | 1.9 | 1.0 | - |
| MZ1 : VCB-BRD4 BD2 | 4.8 | -13.5 | 2.2 | 0.8 | 5 |
Data is illustrative and compiled from published studies.[8][10]
The data clearly shows that the affinity of MZ1 for the VCB:BRD4 BD2 ternary complex is significantly tighter than for either binary interaction alone, with a positive cooperativity factor of 5. This indicates a stable and favorable ternary complex, which is a key attribute of an effective PROTAC. The enthalpic and entropic contributions provide further insight into the molecular forces driving these interactions.
Conclusion
Isothermal Titration Calorimetry is an indispensable tool in the development of PROTACs. Its ability to provide a complete thermodynamic characterization of binary and ternary complex formation offers unparalleled insights into the molecular mechanisms of action.[1][11] By quantifying binding affinities, stoichiometry, and, most importantly, cooperativity, ITC empowers researchers to make data-driven decisions in the design and optimization of novel protein degraders. While other techniques provide complementary information, the rich thermodynamic data generated by ITC is fundamental to understanding and engineering the next generation of PROTAC therapeutics.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 3. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 4. researchgate.net [researchgate.net]
- 5. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. o2hdiscovery.co [o2hdiscovery.co]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
Measuring the Dance of Degradation: A Guide to Surface Plasmon Resonance and Alternative Technologies for PROTAC Binding Kinetics
For researchers, scientists, and drug development professionals navigating the intricate world of targeted protein degradation, understanding the binding kinetics of Proteolysis Targeting Chimeras (PROTACs) is paramount. The formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase is the linchpin of successful degradation. Surface Plasmon Resonance (SPR) has emerged as a powerful, label-free technique to dissect these interactions in real-time. This guide provides a comprehensive comparison of SPR with other prevalent technologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
The Critical Role of Binding Kinetics in PROTAC Efficacy
PROTACs operate through a catalytic mechanism, where a single PROTAC molecule can induce the degradation of multiple target proteins.[1][2] The efficiency of this process is intimately linked to the kinetics of ternary complex formation and dissociation. Key parameters such as the association rate (k_on), dissociation rate (k_off), and the resulting equilibrium dissociation constant (K_D) provide invaluable insights into the stability and lifetime of the PROTAC-induced ternary complex. Furthermore, the concept of cooperativity (α), which measures the change in binding affinity of one interaction upon the formation of the other, is a critical determinant of PROTAC potency.[3][4]
Surface Plasmon Resonance (SPR): A Real-Time Window into Molecular Interactions
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of biomolecular interactions.[5] In the context of PROTACs, SPR enables the precise determination of kinetic parameters for both binary (PROTAC-target or PROTAC-E3 ligase) and ternary complex formation.[3][4][6] A typical experimental setup involves immobilizing the E3 ligase onto the sensor chip and flowing the PROTAC and the target protein over the surface as analytes.[4][6]
Advantages of SPR:
-
Real-time kinetics: Provides detailed information on association and dissociation rates (k_on, k_off), offering a deeper understanding of complex stability.[1]
-
Label-free: Avoids potential artifacts associated with labeling proteins or small molecules.[4][7]
-
High sensitivity: Capable of detecting interactions with a wide range of affinities.
-
Versatility: Can be adapted to various experimental setups, including immobilizing either the target protein or the E3 ligase.[8]
Limitations of SPR:
-
Surface immobilization: The immobilization of one binding partner on a sensor surface may potentially affect its conformation or activity.
-
Mass transport limitations: For very fast interactions, the rate of binding can be limited by the diffusion of the analyte to the sensor surface.
-
Protein quality dependent: Requires high-purity, active proteins for reliable results.[9]
Alternative Technologies for Measuring PROTAC Binding Kinetics
While SPR is a powerful tool, a variety of other techniques are also employed to study PROTAC binding kinetics, each with its own set of advantages and disadvantages.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon molecular interaction, providing a complete thermodynamic profile of the binding event, including the binding affinity (K_D), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[10][11]
Fluorescence-Based Assays: FP, TR-FRET, and AlphaLISA
These assays rely on the principle of energy transfer or changes in light polarization upon molecular proximity.
-
Fluorescence Polarization (FP): Measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.[2][12]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Measures the energy transfer between a donor and an acceptor fluorophore when brought into close proximity by a binding event.[4][13]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay where the interaction between a donor and acceptor bead, brought together by the ternary complex, generates a chemiluminescent signal.[14][15]
In-Cell Assays: NanoBRET
NanoBioluminescence Resonance Energy Transfer (NanoBRET) is a live-cell assay that measures the proximity of a NanoLuciferase-tagged protein to a fluorescently labeled binding partner.[12][16] This technique allows for the kinetic monitoring of ternary complex formation within a physiological cellular environment.[3][17][18]
Comparative Analysis of Technologies
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Fluorescence Polarization (FP) | TR-FRET / AlphaLISA | NanoBRET |
| Principle | Change in refractive index | Heat change upon binding | Change in polarized light emission | Fluorescence/Luminescence energy transfer | Bioluminescence resonance energy transfer |
| Labeling | Label-free | Label-free | Requires fluorescent label | Requires fluorescent labels/tags | Requires NanoLuc tag and fluorescent ligand |
| Data Output | k_on, k_off, K_D, α | K_D, ΔH, ΔS, n, α | K_D, α (indirectly) | Endpoint or semi-quantitative binding | Real-time kinetics in live cells, K_D, α |
| Throughput | Medium | Low | High | High | High |
| Sample Consumption | Low to moderate | High | Low | Low | Low |
| Key Advantage | Real-time kinetic information | Direct thermodynamic data | Homogeneous, high-throughput | Homogeneous, high-throughput | Live-cell, physiological context |
| Key Limitation | Surface immobilization artifacts | Low throughput, high sample need | Requires fluorescent probe | Potential for assay interference | Requires genetic modification of cells |
Quantitative Data Summary
The following table summarizes representative quantitative data for the binding of the well-characterized PROTAC, MZ1, to the VHL E3 ligase and the BRD4 bromodomain, as measured by SPR and ITC.
| PROTAC | Interaction | Method | K_D (nM) | k_on (10^5 M⁻¹s⁻¹) | k_off (10⁻³ s⁻¹) | α (Cooperativity) | Reference |
| MZ1 | VHL (binary) | SPR | 29 | 4.3 | 12.5 | - | [3][4][19] |
| VHL (binary) | ITC | 66 | - | - | - | [20] | |
| VHL + BRD4(BD2) (ternary) | SPR | 1.0 | 130 | 1.3 | ~29 | [3][4][19] | |
| VHL + BRD4(BD2) (ternary) | ITC | 3.7 | - | - | ~18 | [20] |
Experimental Protocols & Workflows
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key experiments discussed.
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Surface Plasmon Resonance (SPR) Experimental Workflow
Caption: General workflow for an SPR-based PROTAC binding kinetics assay.
Detailed SPR Protocol:
-
Immobilization of E3 Ligase:
-
Activate the sensor chip surface (e.g., CM5 chip with EDC/NHS chemistry).
-
Inject the purified E3 ligase (e.g., VCB complex) at a concentration of 10-50 µg/mL in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level (typically 100-200 RU).
-
Deactivate the remaining active groups on the surface with ethanolamine.
-
-
Binary Interaction Analysis:
-
Prepare a series of dilutions of the PROTAC in running buffer (e.g., HBS-EP+).
-
Inject the PROTAC solutions over the immobilized E3 ligase surface, typically for 60-120 seconds, followed by a dissociation phase of 180-600 seconds.
-
Regenerate the surface between injections if necessary using a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein (e.g., 20-50 fold excess over the binary K_D of the PROTAC for the target) and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface using the same injection and dissociation times as for the binary analysis.
-
-
Data Analysis:
-
Reference subtract the sensorgrams from a control flow cell.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (k_on, k_off, and K_D) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) as the ratio of the binary K_D to the ternary K_D.[3][4]
-
Isothermal Titration Calorimetry (ITC) Experimental Workflow
References
- 1. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 2. tandfonline.com [tandfonline.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labhoo.com [labhoo.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SLAS2024 [slas2024.eventscribe.net]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selvita.com [selvita.com]
- 16. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 18. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pardon Our Interruption [opnme.com]
- 20. benchchem.com [benchchem.com]
In Vivo Validation of PROTAC Efficacy: A Comparative Guide for Researchers
The advent of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in targeted therapy, moving from protein inhibition to outright protein degradation. Unlike traditional small-molecule inhibitors that stoichiometrically occupy a target's active site, PROTACs act catalytically to hijack the cell's own ubiquitin-proteasome system, enabling a single PROTAC molecule to induce the degradation of multiple target protein molecules.[1][2][3] This mechanism offers several advantages, including the potential for greater potency, sustained duration of action, and the ability to target proteins previously considered "undruggable."[4][5][6]
This guide provides a comparative analysis of the in vivo efficacy of several prominent PROTACs in various animal models, presenting key experimental data, detailed protocols, and visual workflows to assist researchers in the design and evaluation of their own in vivo studies.
Comparative In Vivo Efficacy of Preclinical PROTACs
The following tables summarize the performance of key PROTACs in animal models, showcasing their efficacy against various cancer types.
Table 1: ARV-110 (Bavdegalutamide) - Androgen Receptor (AR) Degrader
ARV-110 is an orally bioavailable PROTAC designed to degrade the Androgen Receptor (AR), a key driver of prostate cancer.[7][8] In vivo studies have demonstrated its superiority over the standard-of-care AR inhibitor, enzalutamide, particularly in resistant models.
| Metric | VCaP Xenograft Model (Castrated)[9] | TM00298 PDX Model[9] | Enzalutamide-Resistant VCaP Model[7] |
| Target | Androgen Receptor (AR) | Androgen Receptor (AR) | Androgen Receptor (AR) |
| Animal Model | Male Mice | Male Mice | Male Mice |
| Dosing Regimen | 0.1 - 3 mg/kg, Oral (PO), Daily | 10 mg/kg, Oral (PO), Daily | 1 mg/kg, Oral (PO), Daily |
| Tumor Growth Inhibition (TGI) | 109% at 3 mg/kg | 100% (ARV-110) vs. 25% (Enzalutamide) | Significant TGI |
| Target Degradation | 90% AR degradation at 3 mg/kg | Substantial AR degradation | >90% AR degradation |
| Key Finding | Dose-dependent tumor growth inhibition and regression. | Superior tumor growth inhibition compared to enzalutamide. | Efficacy demonstrated in a drug-resistant model. |
Table 2: BET-Family Degraders (MZ1 & dBET1)
PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4) have shown significant promise in hematological malignancies.
| Metric | MZ1 in AML Model[10] | dBET1 in AML Model[11][12] |
| Target | BET Proteins (BRD2, BRD3, BRD4) | BET Proteins (BRD2, BRD3, BRD4) |
| Animal Model | P388-D1 Luciferase-labeled AML Mouse Model | MV4;11 Leukemia Xenograft Mouse Model |
| Dosing Regimen | 12.5 mg/kg, Intraperitoneal (IP), Daily | 50 mg/kg, Intraperitoneal (IP), Daily |
| Primary Efficacy Readout | Significant reduction in tumor burden and increased survival time. | Delayed tumor growth. |
| Target Degradation | Almost complete degradation of BRD4 in AML cell lines. | Downregulation of MYC (a downstream target) in tumors. |
| Comparison | N/A | Less than 10% leukemic cells in bone marrow vs. ~20% for JQ1 (inhibitor).[12] |
| Key Finding | Potent anti-leukemic effects in vivo. | More effective at clearing leukemic cells than the parent inhibitor. |
Table 3: ARV-393 - BCL6 Degrader (Combination Therapy)
ARV-393 is a PROTAC targeting B-cell lymphoma 6 (BCL6) protein. Preclinical data shows enhanced anti-tumor activity when combined with the T-cell engaging bispecific antibody, glofitamab.[13][14][15]
| Metric | ARV-393 Monotherapy[13][14][15] | ARV-393 + Glofitamab (Sequential Dosing)[13][14][15] |
| Target | B-cell lymphoma 6 (BCL6) | BCL6 |
| Animal Model | Humanized High-Grade B-Cell Lymphoma (HGBCL) CDX Model | Humanized High-Grade B-Cell Lymphoma (HGBCL) CDX Model |
| Dosing Regimen | 3 mg/kg | 3 mg/kg ARV-393 followed by 0.15 mg/kg glofitamab |
| Tumor Growth Inhibition (TGI) | 38% | 91% |
| Tumor Regressions | 5/11 mice (at higher 6 mg/kg dose) | 7/8 mice (at higher 6 mg/kg dose) |
| Key Finding | Moderate single-agent activity. | Synergistic and significant enhancement of tumor inhibition and regression. |
Visualizing the PROTAC Mechanism and Workflow
The following diagrams illustrate the fundamental mechanism of PROTACs and a typical experimental workflow for their in vivo evaluation.
Detailed Experimental Protocols
While specific protocols vary between studies, the following provides a representative methodology for an in vivo xenograft study based on common practices.[11][16]
General Protocol: Subcutaneous Xenograft Efficacy Study
-
Animal Models and Cell Lines:
-
Animals: Immunocompromised mice (e.g., NOD-SCID, SCID, or Nude) aged 6-8 weeks are commonly used to prevent rejection of human tumor xenografts.
-
Cell Lines: Human cancer cell lines relevant to the PROTAC's target are selected (e.g., VCaP for AR[9], MV4;11 for BETs[11]). Cells are cultured under standard conditions and harvested during the logarithmic growth phase.
-
-
Tumor Implantation:
-
A suspension of tumor cells (typically 5-10 million cells in 100-200 µL of a 1:1 mixture of sterile PBS and Matrigel) is injected subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Tumor growth is monitored 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined average size (e.g., 100-200 mm³), mice are randomized into treatment and control groups (n=5-10 mice per group).
-
-
Drug Formulation and Administration:
-
Formulation: The PROTAC is formulated in a vehicle appropriate for the chosen route of administration. Common vehicles include solutions of Solutol HS 15, PEG400, or corn oil.
-
Administration: Dosing can be performed via oral gavage (PO), intraperitoneal (IP), or intravenous (IV) injection. The dosing schedule is typically daily (QD) or twice daily (BID) for a period of 14-28 days.[11]
-
-
Efficacy and Tolerability Assessment:
-
Efficacy: Tumor volumes are measured throughout the study. The primary endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group versus the control group.
-
Tolerability: Animal body weight is monitored as a general indicator of toxicity. Significant weight loss (>15-20%) may require dose adjustment or cessation of treatment.
-
-
Pharmacodynamic (PD) and Pharmacokinetic (PK) Analysis:
-
At the end of the study (or at specific time points in satellite groups), animals are euthanized.
-
PD Analysis: Tumors and other relevant tissues are harvested and snap-frozen or fixed. Protein degradation is confirmed and quantified via Western Blot or Immunohistochemistry (IHC) by measuring the levels of the target protein and downstream markers (e.g., c-MYC for BET degraders).[16]
-
PK Analysis: Blood samples are collected to measure the concentration of the PROTAC over time, determining key parameters like Cmax, AUC, and half-life.[]
-
-
Statistical Analysis:
-
Statistical significance between treatment and control groups is determined using appropriate tests, such as the Student's t-test or ANOVA. A p-value of <0.05 is typically considered significant.
-
References
- 1. Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy. | Revvity [revvity.co.jp]
- 5. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 13. Arvinas lymphoma combo shows up to 91% tumor growth inhibition | ARVN Stock News [stocktitan.net]
- 14. Arvinas, Inc. Presents Preclinical Data Supporting Mechanistic Synergies and Enhanced Antitumor Activity with the Combination of ARV-393 and Glofitamab At the 2025 American Society of Hematology Annual Meeting and Exposition | MarketScreener [marketscreener.com]
- 15. Arvinas Presents Preclinical Data Supporting Mechanistic Synergies and Enhanced Antitumor Activity with the Combination of ARV-393 and Glofitamab at the 2025 American Society of Hematology Annual Meeting and Exposition - BioSpace [biospace.com]
- 16. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PROTACs: Dissecting the Degradation Efficiency of Different E3 Ligase Recruiters
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, offering a potent alternative to traditional occupancy-based inhibitors. These heterobifunctional molecules orchestrate the degradation of specific proteins by commandeering the cell's own ubiquitin-proteasome system. A critical determinant of a PROTAC's success lies in its choice of E3 ubiquitin ligase recruiter. This guide provides a comparative analysis of the degradation efficiency of PROTACs that engage different E3 ligases, supported by quantitative data and detailed experimental methodologies to inform researchers in the design and assessment of these novel therapeutics.
The selection of an E3 ligase significantly influences a PROTAC's degradation potency (DC50), maximal degradation level (Dmax), selectivity, and pharmacokinetic properties.[1] While a vast number of E3 ligases exist, a select few have been predominantly exploited for PROTAC development, largely due to the availability of well-characterized ligands.[2][3] This comparison focuses on the most ubiquitously used E3 ligases—Cereblon (CRBN) and von Hippel-Lindau (VHL)—and also provides insights into the performance of PROTACs recruiting other notable E3 ligases such as the Mouse Double Minute 2 Homolog (MDM2), Inhibitor of Apoptosis Proteins (IAPs), and emerging ligases like FEM1B and DCAF11.
Comparative Degradation Efficiency of E3 Ligase-Recruiting PROTACs
The efficacy of a PROTAC is quantitatively defined by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize the performance of various PROTACs, categorized by the E3 ligase they recruit, against common protein targets. It is important to note that direct head-to-head comparisons are often challenging due to variations in experimental conditions across different studies.
Table 1: Comparison of CRBN and VHL-Recruiting PROTACs Targeting BRD4
| Target Protein | E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line |
| BRD4 | CRBN | dBET1 | <1 nM | >90% | Burkitt's lymphoma (BL) cells |
| BRD4 | VHL | PROTAC 17 | Low nM range | >90% | Not specified |
| BRD4 | CRBN | PROTAC 4 | pM range | Not specified | MV-4-11, MOLM-13, RS4;11 |
Table 2: Comparison of PROTACs Recruiting Various E3 Ligases for Different Targets
| Target Protein | E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line |
| BRD4 | MDM2 | A743 | 23.1 nM | 89% | HCT116 |
| BRD4 | FEM1B | NJH-1-106 | 250 nM | 94% | HEK293T |
| BTK | CRBN | RC-3 | <10 nM | >85% | Mino cells |
| BCL-XL | VHL | DT2216 | 63 nM | 90.8% | MOLT-4 |
| EGFR | VHL | 68 | 5.0 nM / 3.3 nM | Not specified | HCC-827 / H3255 |
| EGFR | CRBN | 69 | 11 nM / 25 nM | Not specified | HCC-827 / H3255 |
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams, generated using Graphviz, illustrate the key signaling pathway and a standard experimental workflow.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: General experimental workflow for comparing PROTACs.
Experimental Protocols
Accurate and reproducible assessment of PROTAC efficiency is paramount. Below are detailed methodologies for key experiments cited in the evaluation of PROTAC-mediated protein degradation.
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol is a widely used method to quantify the reduction in target protein levels following PROTAC treatment.[4]
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with a range of PROTAC concentrations (for dose-response) or with a fixed concentration for various durations (for time-course). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
4. Sample Preparation and SDS-PAGE:
-
Add an equal volume of 2x Laemmli sample buffer to each normalized lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
5. Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase).[5]
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the target protein.[5]
-
Treat the cells with the PROTAC or DMSO for 4-6 hours.
2. Cell Lysis:
-
Follow the cell lysis procedure as described in Protocol 1, using a non-denaturing lysis buffer.
3. Pre-clearing the Lysate:
-
To 1 mg of total protein, add 20 µL of Protein A/G agarose (B213101) bead slurry.
-
Incubate on a rotator at 4°C for 1 hour to minimize non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
4. Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN). Use a corresponding IgG as a negative control in a separate sample.
-
Incubate on a rotator at 4°C overnight.
-
Add 30 µL of Protein A/G agarose bead slurry and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
5. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold wash buffer.
-
After the final wash, add 2x Laemmli sample buffer to the beads and boil to elute the protein complexes.
6. Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein, a key step in PROTAC-mediated degradation.
1. Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a reaction buffer: E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the purified target protein, the E3 ligase complex, and the PROTAC of interest.
2. Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination cascade to occur.
3. Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the reaction products by SDS-PAGE and analyze by Western blot using an antibody against the target protein or an anti-ubiquitin antibody to detect the formation of higher molecular weight poly-ubiquitinated species.
Conclusion
The choice of E3 ligase is a pivotal decision in the design of a PROTAC, with no single option being universally superior. CRBN and VHL remain the most extensively used recruiters, each presenting a unique profile of advantages and limitations.[1] The expanding repertoire of ligands for other E3 ligases, such as MDM2, IAPs, and novel ligases, provides valuable alternatives, especially for targets that are recalcitrant to degradation by CRBN or VHL-based PROTACs.[3] A thorough, data-driven comparison of the degradation efficiencies of PROTACs recruiting different E3 ligases, coupled with robust experimental validation, is crucial for advancing this promising therapeutic modality.
References
- 1. lifesensors.com [lifesensors.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
Unmasking Off-Targes: A Comparative Guide to the Cross-Reactivity of Thalidomide-Based PROTACs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of prominent thalidomide-based Proteolysis Targeting Chimeras (PROTACs). By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document aims to facilitate informed decisions in the design and application of these powerful therapeutic agents.
The advent of PROTACs has revolutionized targeted protein degradation. Among the most utilized E3 ligase recruiters are thalidomide (B1683933) and its analogs, which hijack the Cereblon (CRBN) E3 ubiquitin ligase. While highly effective in degrading their intended targets, a critical consideration in the development of thalidomide-based PROTACs is their inherent potential for off-target effects. The thalidomide moiety itself can act as a "molecular glue," inducing the degradation of endogenous proteins known as "neosubstrates." This guide delves into the cross-reactivity of these PROTACs, providing a comparative analysis of their on- and off-target degradation profiles.
Quantitative Comparison of On-Target and Off-Target Degradation
The following tables summarize the degradation potency (DC50) and maximal degradation (Dmax) of several well-characterized thalidomide-based PROTACs against their intended targets and key off-targets.
Table 1: On-Target Degradation of BET-Targeting PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | T-ALL Cell Lines | 4.75 - 25.64 | >95 | [1] |
| ARV-825 | BRD2 | T-ALL Cell Lines | Not Specified | >95 | [1] |
| ARV-825 | BRD3 | T-ALL Cell Lines | Not Specified | >95 | [1] |
| dBET1 | BRD4 | Jurkat | ~500 (at 5h) | Not Specified | [2] |
| MZ1 (VHL-based for comparison) | BRD4 | H661 | 8 | >90 | [3] |
| MZ1 (VHL-based for comparison) | BRD4 | H838 | 23 | >90 | [3] |
Table 2: Off-Target "Neosubstrate" Degradation by Thalidomide-Based PROTACs
| PROTAC Moiety | Off-Target Protein | Protein Family | Significance |
| Pomalidomide/Thalidomide | IKZF1 (Ikaros) | Zinc Finger Transcription Factor | Immunomodulatory effects |
| Pomalidomide/Thalidomide | IKZF3 (Aiolos) | Zinc Finger Transcription Factor | Immunomodulatory effects |
| Pomalidomide/Thalidomide | GSPT1 | Translation Termination Factor | Potential for broad cytotoxicity |
| Pomalidomide/Thalidomide | ZFP91 | Zinc Finger Protein | Potential for long-term side effects |
| Pomalidomide/Thalidomide | SALL4 | Zinc Finger Transcription Factor | Linked to teratogenic effects of thalidomide |
Visualizing the Mechanisms and Workflows
To better understand the principles of PROTAC action and the methodologies for assessing their specificity, the following diagrams illustrate the key concepts.
References
The Hydrochloride Advantage: A Comparative Guide to Thalidomide-amido-PEG2-NH2 in PROTAC Development
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for the successful development of novel therapeutics. In the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the physicochemical properties of linker-E3 ligase ligand conjugates are critical determinants of experimental success. This guide provides a comparative analysis of Thalidomide-amido-PEG2-NH2 hydrochloride salt and its free base form, highlighting the advantages conferred by the salt form in the context of PROTAC research and development.
Thalidomide-amido-PEG2-NH2 is a key building block in the synthesis of PROTACs, serving as a precursor that incorporates the widely used cereblon (CRBN) E3 ligase ligand (a thalidomide (B1683933) derivative) and a flexible PEG2 linker terminating in an amine group.[1] This amine serves as a versatile chemical handle for conjugation to a target protein ligand. The choice between using the hydrochloride salt or the free base of this linker can significantly impact its handling, stability, and performance in various experimental settings.
Enhanced Physicochemical Properties of the Hydrochloride Salt
The primary advantage of utilizing the hydrochloride salt of Thalidomide-amido-PEG2-NH2 lies in its improved physicochemical properties, most notably its enhanced aqueous solubility and stability.[2][3] While the biological activity of the salt and free forms are comparable at equivalent molar concentrations, the practical benefits of the salt form are substantial for researchers.[2][3]
Data Presentation: Physicochemical Properties
| Property | Thalidomide-O-amido-PEG-C2-NH2 Hydrochloride | Thalidomide-amido-PEG2-NH2 Free Base |
| Aqueous Solubility | ~100 mg/mL (in H₂O)[4] | Expected to be significantly lower |
| Solubility in Organic Solvents | ~125 mg/mL (in DMSO)[4] | Soluble in DMSO[5] |
| Physical Form | Solid powder[5] | Solid |
| Storage | Recommended at -20°C for long-term stability[5][6] | Recommended at -20°C for long-term stability |
Note: The solubility data presented for the hydrochloride salt is for a structurally similar compound and should be considered as an illustrative example.
The increased solubility of the hydrochloride salt facilitates easier preparation of stock solutions and aqueous buffers for biological assays, reducing the need for high concentrations of organic co-solvents which can sometimes interfere with cellular assays. Furthermore, the salt form generally exhibits greater stability in solid form and in solution, preventing degradation over time and ensuring more reproducible experimental outcomes.
The Role in PROTAC Signaling
This compound is a crucial component in the construction of PROTACs that hijack the Cereblon E3 ubiquitin ligase. The fundamental mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
Below is a diagram illustrating the signaling pathway of a PROTAC utilizing a thalidomide-based E3 ligase ligand.
Figure 1: Mechanism of action of a PROTAC utilizing a thalidomide-based ligand.
Experimental Protocols
The improved solubility and stability of this compound are advantageous in a variety of experimental protocols central to PROTAC development.
Key Experimental Workflow: PROTAC Synthesis and Evaluation
Figure 2: A typical experimental workflow for the synthesis and evaluation of a PROTAC.
Protocol 1: Western Blot for Protein Degradation
Objective: To determine the efficacy of a synthesized PROTAC in degrading the target protein in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and vehicle control) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Normalize the protein lysates and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control and compare the levels in PROTAC-treated samples to the vehicle control to determine the extent of protein degradation.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To quantitatively assess the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Methodology:
-
Immobilization: Immobilize the purified E3 ligase (e.g., CRBN) onto an SPR sensor chip.
-
Binary Interaction (PROTAC-E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity and kinetics of this binary interaction.
-
Binary Interaction (PROTAC-Target Protein): In a separate experiment, if possible, immobilize the target protein and inject the PROTAC to determine the affinity of this second binary interaction.
-
Ternary Complex Formation: To measure the ternary complex formation, inject a constant concentration of the target protein mixed with a range of concentrations of the PROTAC over the immobilized E3 ligase.
-
Data Analysis: Analyze the resulting sensorgrams to determine the binding affinities (KD) and kinetic parameters (ka, kd) for both the binary and ternary interactions. An increase in affinity in the presence of all three components indicates positive cooperativity in ternary complex formation.
Comparison with Alternatives
While Thalidomide-amido-PEG2-NH2 is a widely used building block, several alternatives exist for the development of CRBN-recruiting PROTACs. These alternatives often vary in the length and composition of the linker or the specific thalidomide analog used.
| Alternative | Key Differences | Potential Advantages | Potential Disadvantages |
| Thalidomide-amido-PEGn-NH2 (n > 2) | Longer PEG linker | Increased water solubility, may improve ternary complex formation for some targets. | May lead to the "hook effect" at high concentrations, potential for increased off-target effects. |
| Thalidomide-amido-Alkyl-NH2 | Alkyl linker instead of PEG | Increased rigidity, may offer better control over the orientation of the ternary complex. | Generally lower water solubility compared to PEG linkers. |
| Pomalidomide-based linkers | Utilizes pomalidomide (B1683931) as the CRBN ligand | Pomalidomide has a higher affinity for CRBN than thalidomide, potentially leading to more potent PROTACs. | May have a different off-target profile compared to thalidomide-based PROTACs. |
| Lenalidomide-based linkers | Utilizes lenalidomide (B1683929) as the CRBN ligand | Lenalidomide also binds to CRBN and can be used to recruit it. | May have different binding kinetics and ternary complex cooperativity compared to thalidomide. |
The choice of the optimal linker and E3 ligase ligand is highly dependent on the specific target protein and the desired properties of the final PROTAC molecule.
Conclusion
The hydrochloride salt of Thalidomide-amido-PEG2-NH2 offers significant practical advantages for researchers in the field of PROTAC development. Its enhanced aqueous solubility and stability streamline experimental workflows, from stock solution preparation to execution of complex biophysical and cellular assays. While the core biological function remains the same as the free base, the improved handling characteristics of the hydrochloride salt contribute to more reliable and reproducible scientific outcomes. When embarking on the synthesis and evaluation of novel PROTACs, the use of the hydrochloride salt of this versatile linker is a prudent choice for facilitating efficient and robust drug discovery efforts.
References
Safety Operating Guide
Proper Disposal of Thalidomide-amido-PEG2-NH2 Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Disposal Information
Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Thalidomide-amido-PEG2-NH2 hydrochloride. Due to the known teratogenic effects of thalidomide (B1683933) and its analogs, comprehensive personal protective equipment (PPE), rigorous handling procedures, and meticulous disposal plans are mandatory to ensure personnel safety and prevent environmental contamination.[1][2][3] This compound must be treated as hazardous chemical waste and disposed of accordingly, following all local, regional, national, and international regulations.[4][5][6][7]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary defense against exposure. A multi-layered approach to PPE is essential for all personnel handling this compound, regardless of the quantity.[8]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Prevents skin contact and allows for safe removal of the outer layer in case of contamination.[8] |
| Lab Coat | Disposable, back-closing, with knit cuffs. | Provides full-body coverage and prevents contamination of personal clothing.[8] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from dust particles and accidental splashes.[8] |
| Respiratory Protection | An N95 respirator at a minimum; a powered air-purifying respirator (PAPR) is recommended for handling larger quantities or when dust generation is possible.[8] | Prevents inhalation of airborne particles of the compound.[8] |
| Shoe Covers | Disposable, slip-resistant. | Prevents the tracking of contaminants outside the laboratory.[8] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.
| Step | Procedure | Key Considerations |
| 1. Waste Segregation | Designate a specific, clearly labeled hazardous waste container for this compound and any contaminated materials (e.g., pipette tips, gloves, weighing paper). | Never mix with incompatible materials. Store in a designated, well-ventilated, and secure area.[5][6] |
| 2. Container Management | Use chemically compatible containers with secure, tight-fitting lids. The original container is often a suitable choice. | Do not overfill containers; it is recommended to fill them to no more than 75% capacity to allow for expansion.[5] Label the container with "Hazardous Waste" and the full chemical name.[6] |
| 3. Spill Management | In the event of a spill, absorb the material with a non-combustible absorbent material such as diatomite or universal binders. | Decontaminate affected surfaces by scrubbing with a suitable solvent like alcohol.[5] Collect all contaminated materials and place them in the designated hazardous waste container.[5] |
| 4. Disposal of Empty Containers | Thoroughly rinse empty containers with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste. | After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste, if permitted by institutional policy.[5][7] |
| 5. Final Disposal | Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. | Provide the accurate chemical name and quantity of the waste.[6] Never dispose of this compound down the drain or in standard waste streams.[6] While polyethylene (B3416737) glycol (PEG) is biodegradable, it should not be released into wastewater systems.[9] |
Disposal Workflow
The following diagram illustrates the key decision points and actions required for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. irb.duhs.duke.edu [irb.duhs.duke.edu]
- 2. Management of Thalidomide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thalidomide - Wikipedia [en.wikipedia.org]
- 4. packageinserts.bms.com [packageinserts.bms.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. vumc.org [vumc.org]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Thalidomide-amido-PEG2-NH2 Hydrochloride
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Thalidomide-amido-PEG2-NH2 hydrochloride is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research. Given the compound's structural similarity to thalidomide (B1683933), it must be handled with the utmost care, assuming it carries similar risks, including potential reproductive toxicity.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for potent pharmaceutical compounds.
| Body Part | Required PPE | Specifications and Best Practices |
| Body | Disposable, long-sleeved, seamless gown | Must close in the back and have tight-fitting elastic or knit cuffs. Gowns should be changed immediately after a spill or every two to three hours.[2] Consider coveralls ("bunny suits") for head-to-toe protection.[2] For sensitive areas, low-linting fabrics like Tyvek® are recommended.[3] |
| Hands | Double gloves | Consult with the glove manufacturer to ensure compatibility with thalidomide and the solvents being used.[4] |
| Eyes/Face | Safety glasses with side shields or a face shield | A face shield can offer full facial protection and is essential as many hazardous drugs can irritate the eyes and mucous membranes.[2] |
| Respiratory | Fitted respirator (e.g., N95) or Powered Air-Purifying Respirator (PAPR) | A respirator is necessary if there is a risk of generating dust or aerosols.[1] Surgical masks do not offer adequate protection.[2] For highly potent compounds, a PAPR with a high Assigned Protection Factor (APF) may be required.[5][6] |
| Feet | Shoe covers | Slip shoe covers over footwear to prevent the tracking of contaminants.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical to minimize exposure risk. The following steps should be followed when handling this compound:
-
Designated Area: All handling of the compound should occur in a designated area, such as a chemical fume hood or a glove box, to contain any potential dust or aerosols.
-
Pre-Handling Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents to minimize movement in and out of the designated handling area.
-
Weighing and Aliquoting: When weighing the solid compound, use a containment balance enclosure or a glove box to prevent the generation of airborne particles.
-
In-Solution Handling: Once in solution, the risk of aerosolization is reduced but not eliminated. Continue to handle within a fume hood and wear appropriate PPE.
-
Post-Handling Decontamination: Thoroughly decontaminate all surfaces and equipment after use with an appropriate solvent.
-
Personal Hygiene: Wash hands thoroughly and immediately after handling the compound and before leaving the laboratory.[4]
Disposal Plan: Managing Hazardous Waste
Proper disposal of waste containing this compound is a critical step in the safety protocol.
| Waste Type | Disposal Container | Labeling Requirements | Storage and Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, gowns, weigh boats) | Sealed, compatible hazardous waste container | "Hazardous Waste" and the full chemical name: "this compound" | Store the sealed container in a designated satellite accumulation area away from incompatible materials.[1] |
| Liquid Waste (e.g., unused solutions, contaminated solvents) | Sealed, compatible hazardous waste container | "Hazardous Waste" and the full chemical name: "this compound" | Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1] |
| Sharps (e.g., contaminated needles, scalpels) | Puncture-resistant sharps container | "Hazardous Waste" and "Sharps" | Follow institutional guidelines for sharps disposal. |
Important Considerations:
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines and to arrange for the pickup and disposal of hazardous waste.[1]
-
Documentation: Maintain a detailed log of all waste generated, including the quantity and date.[1]
Experimental Workflow: Handling and Disposal
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 4. research.uga.edu [research.uga.edu]
- 5. aiha.org [aiha.org]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
